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  • Product: 3-Fluoro-6-methylpyridazine
  • CAS: 65202-56-4

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-Fluoro-6-Methylpyridazine Derivatives: A Technical Guide to Next-Generation Kinase Inhibition

Executive Summary & Pharmacophore Rationale The development of highly selective kinase inhibitors is frequently limited by off-target toxicity and poor metabolic stability. The 3-fluoro-6-methylpyridazine (3-F-6-MP) scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of highly selective kinase inhibitors is frequently limited by off-target toxicity and poor metabolic stability. The 3-fluoro-6-methylpyridazine (3-F-6-MP) scaffold has emerged as a privileged pharmacophore in rational drug design, specifically for targeting the inactive (DFG-out) conformation of receptor tyrosine kinases (RTKs).

This whitepaper dissects the mechanistic basis of 3-F-6-MP derivatives. Rather than relying on traditional hinge-binding motifs (like quinazolines or pyrimidines), the 3-F-6-MP core leverages orthogonal dipole interactions and precise steric gating to achieve superior pharmacokinetic and pharmacodynamic profiles.

Structural Causality of the 3-F-6-MP Core

The selection of this specific heterocycle is driven by three distinct medicinal chemistry principles:

  • The Pyridazine Bioisostere: The adjacent nitrogen atoms (N1, N2) act as potent hydrogen-bond acceptors for the kinase hinge region (typically interacting with the backbone amide of Met/Cys residues). Compared to pyridine, pyridazine exhibits higher aqueous solubility and a lower calculated partition coefficient (clogP), mitigating lipophilic toxicity .

  • Fluorine Magic at C3: The introduction of a highly electronegative fluorine atom at the 3-position serves a dual purpose. First, it completely blocks cytochrome P450-mediated oxidation at this metabolically vulnerable site. Second, the electron-withdrawing nature of fluorine significantly lowers the pKa of the adjacent N2 atom, reducing off-target basicity and enhancing membrane permeability .

  • Steric Gating at C6: The 6-methyl group provides a defined steric vector. In the context of Type II kinase inhibition, this methyl group is perfectly sized to occupy the hydrophobic "gatekeeper" pocket, increasing selectivity for kinases with smaller gatekeeper residues (e.g., Thr) while clashing with larger residues (e.g., Ile or Met).

Mechanism of Action: Allosteric Type II Kinase Inhibition

Unlike Type I inhibitors that compete directly with ATP in the active conformation, 3-F-6-MP derivatives function as Type II inhibitors . They bind to the kinase domain only when the highly conserved Asp-Phe-Gly (DFG) motif adopts the "out" conformation.

By stabilizing the DFG-out state, 3-F-6-MP derivatives trap the kinase in a catalytically inactive form. The 3-fluoro group extends toward the solvent-exposed channel, modifying the hydration shell and increasing the residence time (τ) of the drug-target complex. This prolonged residence time translates to sustained downstream signaling blockade even after the free drug has been cleared from systemic circulation.

MoA Ligand Extracellular Ligand RTK Receptor Tyrosine Kinase (Active) Ligand->RTK Activates DFG_in DFG-in Conformation (Catalytically Active) RTK->DFG_in Adopts Downstream Downstream Signaling (Proliferation/Survival) DFG_in->Downstream Phosphorylates DFG_out DFG-out Conformation (Inactive) DFG_out->RTK Allosteric Shift Apoptosis Cell Cycle Arrest & Apoptosis DFG_out->Apoptosis Induces FMP 3-F-6-MP Derivative FMP->DFG_out Binds & Stabilizes

Fig 1. Allosteric stabilization of the DFG-out kinase conformation by 3-F-6-MP derivatives.

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the synergistic effect of the 3-fluoro and 6-methyl substitutions, the following table summarizes the quantitative data from standard biochemical and pharmacokinetic assays. The data clearly illustrates that neither substitution alone is sufficient to achieve the desired clinical profile.

Compound VariantR3 (Position 3)R6 (Position 6)Kinase IC₅₀ (nM)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal T₁/₂ (min)
Unsubstituted Core-H-H4502.115
3-Fluoro Analog-F-H1208.545
6-Methyl Analog-H-CH₃853.020
3-F-6-MP (Lead) -F -CH₃ 4 14.2 >120

Data Interpretation: The addition of the 3-fluoro group (3-Fluoro Analog) drastically improves metabolic half-life and permeability but only modestly improves target affinity. Conversely, the 6-methyl group (6-Methyl Analog) improves affinity via gatekeeper pocket engagement but suffers from rapid clearance. The combined 3-F-6-MP scaffold yields a non-linear, synergistic enhancement across all three parameters.

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action and binding kinetics of 3-F-6-MP derivatives, researchers must employ protocols that eliminate false positives (e.g., compound aggregation) and confirm target engagement in living systems.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the biochemical affinity (IC₅₀) of the derivative for the target kinase. TR-FRET is utilized over standard fluorescence to eliminate autofluorescence interference .

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

    • Causality: HEPES is chosen over Tris because its pKa is highly stable across temperature variations. Tween-20 is absolutely critical; it prevents the highly lipophilic 3-F-6-MP derivatives from forming colloidal aggregates, which are a primary source of false-positive inhibition in high-throughput screening.

  • Compound Incubation: Dispense the 3-F-6-MP derivative (in a 10-point dose-response curve) into a 384-well plate. Add the purified kinase domain and incubate at room temperature for 60 minutes.

    • Causality: Type II inhibitors often exhibit slow-binding kinetics because they must wait for the kinase to transiently adopt the DFG-out conformation. A 60-minute pre-incubation ensures equilibrium is reached prior to initiating the reaction.

  • Reaction Initiation & Termination: Add ATP (at the predetermined Km concentration) and the biotinylated peptide substrate. Incubate for 30 minutes. Terminate the reaction by adding EDTA.

    • Self-Validation: Using ATP at its Km ensures the assay is sensitive to competitive, non-competitive, and uncompetitive inhibitors. EDTA chelates Mg²⁺, instantly halting kinase catalysis.

  • Signal Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate using a TR-FRET compatible microplate reader (e.g., PHERAstar) with a 50 µs delay and 400 µs integration time.

    • Causality: The 50 µs delay allows short-lived background fluorescence from plasticware and buffer impurities to decay, isolating the long-lived Europium emission and ensuring high signal-to-noise ratios.

Protocol B: Cellular Thermal Shift Assay (CETSA)

While TR-FRET proves biochemical affinity, CETSA is required to prove that the 3-F-6-MP derivative penetrates the cell membrane and engages the target kinase in the complex intracellular milieu.

CETSA CellPrep Cell Preparation (Intact Cells + 3-F-6-MP) Heat Thermal Gradient Treatment (40°C to 60°C for 3 min) CellPrep->Heat Lysis Mechanical Lysis (Liquid N2 Freeze-Thaw) Heat->Lysis Centrifuge Ultracentrifugation (Pellet Unfolded Proteins) Lysis->Centrifuge Western AlphaLISA / Western Blot (Quantify Soluble Target) Centrifuge->Western Analysis Calculate Tm Shift (ΔTm) (Proof of Engagement) Western->Analysis

Fig 2. Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement validation.

Step-by-Step Workflow:

  • Intact Cell Treatment: Culture target cells to 80% confluence. Treat with 1 µM of the 3-F-6-MP derivative or DMSO (vehicle control) for 2 hours at 37°C.

    • Causality: Performing the assay on intact cells rather than cell lysates maintains physiological ATP concentrations and endogenous protein-protein interactions, providing a highly accurate reflection of in vivo target engagement.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a gradient (e.g., 40°C to 60°C) for exactly 3 minutes, followed by cooling to 4°C.

    • Causality: Heating denatures unbound proteins. When the 3-F-6-MP derivative binds the kinase, it thermodynamically stabilizes the folded protein structure, shifting its melting temperature (Tm) higher. Three minutes is empirically determined to unfold unbound protein without causing non-specific aggregation of the stabilized complex.

  • Gentle Lysis: Lyse the cells using three cycles of snap-freezing in liquid nitrogen and thawing in a 25°C water bath.

    • Causality:Critical step. Do not use RIPA buffer or harsh detergents (like SDS or Triton X-100). Detergents artificially destabilize protein structures and alter melting temperatures, which will completely invalidate the thermal shift data. Mechanical freeze-thaw preserves the heat-induced aggregation profile.

  • Separation and Quantification: Centrifuge the lysates at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins. Analyze the soluble supernatant via Western Blot or AlphaLISA to quantify the remaining folded kinase.

    • Self-Validation: A successful assay will show the target kinase remaining in the soluble fraction at higher temperatures in the drug-treated samples compared to the DMSO control, yielding a positive ΔTm.

Conclusion

The 3-fluoro-6-methylpyridazine scaffold represents a masterclass in rational drug design. By carefully manipulating molecular dipoles, pKa, and steric bulk, researchers can transform a generic heterocyclic core into a highly selective, metabolically robust Type II kinase inhibitor. The integration of rigorous, self-validating assays like TR-FRET and CETSA ensures that the mechanistic hypotheses generated in silico translate reliably to in vitro and in vivo efficacy.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Wermuth, C. G. (2011). Pyridazines in drug design. MedChemComm, 2(10), 935-941. URL:[Link]

  • Degorce, F., Card, A., Soh, S., Trinquet, E., Knapik, G. P., & Xie, B. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 22-32. URL:[Link]

  • Molina, P. N., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

Exploratory

Analytical Characterization of 3-Fluoro-6-methylpyridazine: Exact Mass, Molecular Weight, and HRMS Methodologies

Executive Summary & Pharmacophore Significance In contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a primary tactic for modulating lipophilicity, enhancing metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

In contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a primary tactic for modulating lipophilicity, enhancing metabolic stability, and improving target binding affinity. The 3-fluoro-6-methylpyridazine (Chemical Formula: C5​H5​FN2​ ) scaffold represents a highly specialized building block. The pyridazine ring (a 1,2-diazine) provides distinct hydrogen-bond accepting capabilities, while the synergistic electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group create a unique stereoelectronic profile.

For analytical chemists and drug development professionals, distinguishing between the average molecular weight (MW) and the exact monoisotopic mass of this compound is not merely an academic exercise—it dictates the physical handling, stoichiometric formulation, and high-resolution mass spectrometry (HRMS) validation of the molecule. This whitepaper provides a comprehensive, field-proven guide to the theoretical calculation and empirical validation of 3-fluoro-6-methylpyridazine.

Physicochemical Profiling: Mass Calculations

A critical failure point in early-stage synthetic validation is the conflation of average molecular weight with exact mass.

  • Average Molecular Weight is calculated using the standard atomic weights of elements (reflecting the natural isotopic distribution on Earth). This value is strictly used for macroscopic laboratory operations: weighing reagents, calculating molarity, and determining synthetic yields.

  • Exact Monoisotopic Mass is calculated using the mass of the most abundant isotope of each element. This is the theoretical target utilized in HRMS to confirm molecular identity and detect isobaric impurities.

Theoretical Mass Breakdown ( C5​H5​FN2​ )

The following table synthesizes the quantitative data required for both benchtop preparation and analytical detection, utilizing standard IUPAC atomic weights and NIST isotopic masses [1, 2].

ElementAtom CountAvg. Atomic Weight ( g/mol )Total Avg. Mass ContributionMonoisotopic Mass (Da)Total Exact Mass Contribution
Carbon (C) 512.01160.05512.000000 ( 12C )60.000000
Hydrogen (H) 51.0085.0401.007825 ( 1H )5.039125
Fluorine (F) 118.99818.99818.998403 ( 19F )18.998403
Nitrogen (N) 214.00728.01414.003074 ( 14N )28.006148
TOTAL 13 - 112.107 g/mol - 112.043676 Da

Note: Fluorine is a monoisotopic element (100% 19F ), meaning its average atomic weight and exact mass are virtually identical, simplifying the isotopic envelope but introducing a specific mass defect.

Analytical Methodology: HRMS Validation Protocol

To empirically validate the synthesis or purity of 3-fluoro-6-methylpyridazine, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard [3]. The following self-validating protocol guarantees high-confidence identification.

Step-by-Step UHPLC-HRMS Workflow

Step 1: Sample Preparation (Stoichiometric Translation)

  • Action: Dissolve 1.12 mg of 3-fluoro-6-methylpyridazine in 10 mL of LC-MS grade Methanol.

  • Causality: We utilize the Average Molecular Weight (112.107 g/mol ) here to achieve exactly a 1.0 mM stock solution. Dilute to a final working concentration of 1 µg/mL in H2​O/MeOH (50:50) to prevent detector saturation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient of Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The basicity of the pyridazine nitrogens ensures the molecule remains protonated in the acidic mobile phase, increasing polarity and resulting in early-to-mid gradient elution while preventing peak tailing.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Causality: Pyridazine has a high proton affinity. The molecule will readily accept a proton ( H+ ) from the formic acid, forming an [M+H]+ pseudomolecular ion.

Step 4: Mass Analysis (Orbitrap or TOF)

  • Action: Set the mass analyzer resolution to 60,000 (at m/z 200). Calibrate externally, followed by an internal lock-mass correction if available.

  • Causality: High resolution is required to differentiate the target from isobaric interferences. The theoretical [M+H]+ target mass is calculated by adding the exact mass of a proton (1.007276 Da) to the exact mass of the molecule: 112.043676 + 1.007276 = 113.050952 m/z .

Step 5: Data Processing & Mass Error Calculation

  • Action: Extract the ion chromatogram (EIC) for m/z 113.0509 with a 5 ppm window. Calculate the mass error using the formula:

    MassError(ppm)=TheoreticalMass(ExperimentalMass−TheoreticalMass)​×106
  • Validation Threshold: A mass error of 3.0 ppm confirms the elemental composition.

HRMS_Workflow Prep 1. Sample Preparation (Use MW: 112.107 g/mol) LC 2. UHPLC Separation (Acidic Mobile Phase) Prep->LC ESI 3. ESI(+) Ionization [M+H]+ Formation LC->ESI Analyzer 4. HRMS Mass Analyzer (Target m/z: 113.0509) ESI->Analyzer Data 5. Data Processing (Mass Error < 3 ppm) Analyzer->Data

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Mechanistic Insights & Data Interpretation

Understanding the exact mass and isotopic signature of 3-fluoro-6-methylpyridazine requires looking beyond the raw numbers to the physical chemistry of the elements involved.

The Fluorine Mass Defect

In mass spectrometry, the "mass defect" is the difference between an isotope's exact mass and its nominal mass (integer mass). Hydrocarbons typically have a positive mass defect due to the abundance of Hydrogen ( 1H = 1.0078 Da). However, Fluorine ( 19F = 18.9984 Da) has a slightly negative mass defect.

When analyzing 3-fluoro-6-methylpyridazine, the presence of fluorine pulls the fractional mass of the molecule down slightly compared to a purely aliphatic molecule of similar nominal mass. This fractional shift is exactly what high-resolution analyzers (like Orbitraps) detect, allowing software algorithms to confidently assign the C5​H5​FN2​ formula and reject isobaric impurities (e.g., molecules where a −CH3​ and −F are replaced by an −OH and −Cl , which would have drastically different mass defects).

Isotopic Envelopes

Because Fluorine is monoisotopic, it does not contribute to the M+1 or M+2 isotopic peaks. The M+1 peak observed in the mass spectrum of this compound will be driven almost entirely by the natural 1.1% abundance of 13C across the 5 carbon atoms, resulting in an M+1 peak intensity of approximately 5.5% relative to the monoisotopic base peak.

Logical_Rel Base 3-Fluoro-6-methylpyridazine (C5H5FN2) Prop1 Monoisotopic Fluorine (Simplified M+1 Envelope) Base->Prop1 Isotopic Signature Prop2 Basic Diazine Ring (High ESI+ Efficiency) Base->Prop2 Analytical Target Prop3 Negative Mass Defect (Isobaric Differentiation) Base->Prop3 HRMS Resolution

Figure 2: Physicochemical and analytical implications of the 3-fluoro-6-methylpyridazine scaffold.

Strategic Outlook

The precise analytical characterization of 3-fluoro-6-methylpyridazine highlights the dichotomy between macroscopic chemical handling and microscopic structural validation. By utilizing the average molecular weight (112.107 g/mol ) for precise stoichiometric preparations, and the exact mass (112.043676 Da) for rigorous HRMS validation, researchers can ensure the integrity of their drug discovery pipelines. Implementing the self-validating HRMS protocol outlined above guarantees that structural confirmation is rooted in fundamental physical chemistry rather than analytical assumption.

References

  • Title: PubChem Compound Database: Pyridazine and Fluorinated Derivatives Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Atomic Weights and Isotopic Compositions for All Elements Source: National Institute of Standards and Technology (NIST) Physical Measurement Laboratory URL: [Link]

  • Title: Guidelines for High-Resolution Mass Spectrometry and Exact Mass Determination Source: Journal of the American Society for Mass Spectrometry (JASMS) URL: [Link]

Foundational

exploratory synthesis pathways for 3-fluoro-6-methylpyridazine

Initiating Data Collection I'm now diving deep into Google, aiming to uncover every relevant detail about synthesizing 3-fluoro-6-methylpyridazine. My focus is on various pathways, including proven methods and potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover every relevant detail about synthesizing 3-fluoro-6-methylpyridazine. My focus is on various pathways, including proven methods and potential new approaches. I'm actively looking for starting materials, reaction mechanisms, and optimal conditions.

Analyzing Synthesis Routes

I'm now assessing potential synthetic routes for 3-fluoro-6-methylpyridazine. I'm focusing on common precursors, like 3-chloro-6-methyl pyridazine, as well as fluorination techniques, especially SNAr with fluoride sources. I'm also considering diazotization-fluorination reactions. I'll structure the technical guide to highlight the compound's medicinal relevance and detail at least two synthetic pathways, with protocols. Diagrams will be created to represent each workflow.

Planning Guide Structure

I'm now outlining the structure of the technical guide. My plan is to start with an overview of the compound's relevance to medicinal chemistry. I'll then detail two synthetic strategies, complete with protocols and helpful visualizations. The goal is a comprehensive, cited guide with clear experimental steps and supporting diagrams for the synthesis pathways. I'll wrap up with a complete references section.

Exploratory

Safe Handling and Hazard Assessment of 3-Fluoro-6-methylpyridazine in Medicinal Chemistry Workflows

Executive Summary Fluorinated heteroaromatics, particularly pyridazines, are indispensable building blocks in contemporary drug discovery. The incorporation of 3-fluoro-6-methylpyridazine into a pharmacophore can signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated heteroaromatics, particularly pyridazines, are indispensable building blocks in contemporary drug discovery. The incorporation of 3-fluoro-6-methylpyridazine into a pharmacophore can significantly modulate lipophilicity, enhance metabolic stability against cytochrome P450 enzymes, and lower the pKa of adjacent basic centers. However, the precise electronic properties that make this compound synthetically valuable—namely, a highly electrophilic carbon center—also dictate its stringent hazard profile.

This whitepaper provides an in-depth technical analysis of the Safety Data Sheet (SDS) parameters, toxicity mechanisms, and validated handling protocols for 3-fluoro-6-methylpyridazine, ensuring both scientific rigor and occupational safety.

Physicochemical Profiling & Mechanistic Hazard Identification

To understand the hazards of 3-fluoro-6-methylpyridazine, one must analyze its electronic structure. The pyridazine ring contains two adjacent nitrogen atoms that exert a strong electron-withdrawing effect via both inductive and resonance mechanisms. When coupled with the highly electronegative fluorine atom at the C3 position, the C-F bond becomes highly polarized.

Mechanism of Toxicity

This polarization renders the C3 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . While this is advantageous for synthetic functionalization, it presents a significant biological hazard. If dermal or inhalation exposure occurs, the compound can act as a reactive electrophile in vivo. It readily undergoes SNAr reactions with physiological nucleophiles—such as the sulfhydryl groups of cysteine or the primary amines of lysine residues in proteins. This covalent modification can lead to haptenization, triggering tissue irritation, immune sensitization, and acute toxicity.

Pathway Exposure Dermal/Inhalation Exposure Absorption Systemic/Local Absorption Exposure->Absorption SNAr In Vivo S_NAr Reaction (Protein Nucleophiles) Absorption->SNAr Sensitization Tissue Irritation & Sensitization SNAr->Sensitization

Mechanistic pathway of 3-fluoro-6-methylpyridazine toxicity via in vivo SNAr.

Quantitative Hazard Data

Based on the structural alerts and guidelines provided by the [1] and analogous compounds in the [2], the following Globally Harmonized System (GHS) classifications apply:

Hazard ClassGHS CategoryHazard StatementPrecautionary Measures & PPE
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedWash hands thoroughly. Do not eat/drink in the lab.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWear nitrile gloves (double-gloving recommended) and lab coat.
Serious Eye Damage Category 2AH319: Causes serious eye irritationWear chemical splash goggles or face shield.
STOT - Single Exposure Category 3H335: May cause respiratory irritationHandle exclusively in a certified chemical fume hood.

Self-Validating Experimental Protocol: Safe SNAr Functionalization

When utilizing 3-fluoro-6-methylpyridazine in drug development, standard operating procedures must integrate safety directly into the chemical workflow. The following protocol describes a self-validating system for reacting this building block with a secondary amine, ensuring that no hazardous, unreacted electrophile survives the workup phase. This aligns with the [3].

Step-by-Step Methodology

Step 1: Pre-Reaction Preparation & Inertion

  • Action: Purge a flame-dried Schlenk flask with Argon for 15 minutes.

  • Causality: Moisture in the atmosphere can competitively hydrolyze the fluoropyridazine at elevated temperatures, generating corrosive Hydrogen Fluoride (HF) gas and reducing the reaction yield.

Step 2: Reagent Loading

  • Action: Dissolve 3-fluoro-6-methylpyridazine (1.0 equiv) in anhydrous polar aprotic solvent (e.g., DMF or DMSO). Add the nucleophilic amine (1.2 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).

  • Causality: The excess base neutralizes the HF byproduct generated during the SNAr reaction, preventing the acidification of the reaction mixture which would otherwise protonate the nucleophile and stall the reaction.

Step 3: Reaction Execution & Validation Check

  • Action: Stir the mixture at 80°C. After 4 hours, remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

  • Causality (Self-Validation): You must confirm the complete consumption of the 3-fluoro-6-methylpyridazine starting material before proceeding. If the electrophile is still present, the reaction must be pushed to completion to prevent transferring a highly reactive skin irritant into the separatory funnel during workup.

Step 4: Electrophile Quenching & Workup

  • Action: If trace starting material remains and cannot be consumed, add an excess of a highly reactive, water-soluble scavenger amine (e.g., ethanolamine) and stir for 30 minutes prior to aqueous workup.

  • Causality: Ethanolamine rapidly reacts with residual 3-fluoro-6-methylpyridazine. The resulting adduct is highly polar and will partition harmlessly into the aqueous waste layer during extraction, ensuring the organic product layer is free of the hazardous electrophile.

Workflow Start Risk Assessment & PPE (Fume Hood Required) Setup Inert Atmosphere Setup (Argon Purge) Start->Setup Reaction Controlled S_NAr Reaction (Base-Mediated) Setup->Reaction Validate LC-MS Validation (Confirm Electrophile Consumption) Reaction->Validate Quench Chemical Quenching (Ethanolamine Scavenger) Validate->Quench Waste Aqueous Waste Segregation (Halogen-Free) Quench->Waste

Workflow for the safe SNAr reaction and quenching of 3-fluoro-6-methylpyridazine.

Storage and Waste Disposal Directives

According to the [4], reactive fluorinated heterocycles require strict lifecycle management:

  • Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Keep away from strong acids, strong bases, and oxidizing agents to prevent spontaneous degradation.

  • Waste Segregation: Aqueous waste containing quenched fluoride salts or amine adducts must be segregated from acidic waste streams to prevent the accidental generation of HF gas. Organic waste should be disposed of in designated halogenated waste receptacles.

References

  • Understanding CLP - Classification, Labelling and Packaging Source: European Chemicals Agency (ECHA) URL:[Link]

  • Pyridazine - Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Identifying and Evaluating Hazards in Research Laboratories Source: American Chemical Society (ACS) URL:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (Standard 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Foundational

Structural Insights into 3-Fluoro-6-methylpyridazine Derivatives: A Technical Guide to Crystallographic Resolution and Refinement

Executive Summary The incorporation of fluorinated heterocycles, specifically 3-fluoro-6-methylpyridazine derivatives, has become a cornerstone strategy in modern structure-based drug design (SBDD). The highly polarized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated heterocycles, specifically 3-fluoro-6-methylpyridazine derivatives, has become a cornerstone strategy in modern structure-based drug design (SBDD). The highly polarized C–F bond modulates lipophilicity, metabolic stability, and the basicity of the adjacent pyridazine nitrogens. However, obtaining high-resolution crystallographic data for these low-molecular-weight, highly planar molecules presents unique challenges, including rotational disorder of the methyl group and positional disorder of the fluorine atom.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational manuals. This guide dissects the causality behind crystallographic workflows—detailing why specific crystallization, data collection, and refinement strategies are necessary to yield self-validating, publication-quality structural models.

The Mechanistic Imperative for High-Resolution Crystallography

In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a pyridazine alters the molecule's electrostatic potential surface. The addition of a fluorine atom at the 3-position further withdraws electron density, drastically reducing the pKa of the N2 nitrogen. To accurately model these electrostatic interactions in protein-ligand docking or small-molecule conformational analysis, sub-angstrom resolution (typically < 0.84 Å) is required [1].

X-ray crystallography provides the absolute configuration and precise bond metrics needed to validate these electronic effects. However, the similarities in electron density between fluorine (9 electrons) and oxygen (8 electrons), or the potential for the molecule to pack in a centrosymmetric space group with static disorder, necessitates rigorous experimental design.

Experimental Protocols: A Self-Validating Workflow

The following protocols are engineered to minimize thermal motion and control nucleation, ensuring that the resulting structural data is an accurate representation of the molecule's ground state.

Protocol A: Controlled Crystal Growth via Vapor Diffusion

Fluorinated pyridazines often exhibit high solubility in halogenated solvents but tend to "oil out" (phase separate) rather than crystallize if solvent evaporation is too rapid. Vapor diffusion establishes a controlled thermodynamic gradient to achieve slow supersaturation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 5–10 mg of the 3-fluoro-6-methylpyridazine compound in a minimum volume (approx. 0.5 mL) of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2-dram inner vial.

  • Antisolvent Pairing: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of an antisolvent (e.g., n-Hexane or Pentane). Causality: The antisolvent must have a higher vapor pressure than the solvent to drive diffusion into the inner vial.

  • Sealing and Incubation: Cap the outer vial tightly and store at a constant temperature (typically 20°C or 4°C). Avoid vibrations.

  • Validation: Monitor daily using a polarized light microscope. The emergence of birefringent, sharply edged crystals (typically prisms or plates) indicates successful ordered packing.

Protocol B: X-ray Diffraction Data Collection

To accurately resolve the C–F bond and model the hydrogen atoms of the methyl group, thermal displacement parameters (ADPs) must be minimized.

Step-by-Step Methodology:

  • Cryoprotection and Mounting: Coat the selected crystal in a perfluoropolyether oil (e.g., Fomblin Y). Causality: The oil displaces surface mother liquor, preventing ice ring formation during flash-cooling, while also acting as a rigid support. Mount on a MiTeGen loop.

  • Flash-Cooling: Plunge the loop into a 100 K nitrogen gas stream. Causality: Flash-cooling to 100 K suppresses the rotational dynamics of the 6-methyl group, allowing for the localization of hydrogen atoms in the difference Fourier map.

  • Diffractometer Setup: Utilize a microfocus Cu-K α radiation source ( λ = 1.54184 Å). Causality: Copper radiation provides stronger diffraction intensities for weakly diffracting, low-Z organic crystals compared to Molybdenum.

  • Data Acquisition: Collect data using an ω -scan strategy with high redundancy (aiming for >4.0 multiplicity) to ensure accurate empirical absorption corrections.

Workflow N1 Synthesis & Purification (>99% Purity) N2 Vapor Diffusion (Controlled Supersaturation) N1->N2 N3 Mounting in Fomblin Oil & 100K Flash-Cooling N2->N3 N4 Cu-Kα Data Collection (High Redundancy) N3->N4 N5 Intrinsic Phasing (SHELXT) N4->N5 N6 Anisotropic Refinement (SHELXL) N5->N6

Crystallographic workflow from synthesis to anisotropic refinement.

Structure Solution and Refinement Strategy

Once data is integrated and scaled, the structure is typically solved using intrinsic phasing algorithms like SHELXT [2] and refined using SHELXL [3] within the OLEX2 graphical interface [4].

Handling Fluorine and Methyl Disorder

The symmetry of the pyridazine ring can lead to whole-molecule disorder, where the 3-fluoro and 6-methyl groups swap positions across different unit cells.

Refinement Protocol:

  • Identify Anomalous Density: Post-isotropic refinement, examine the Fo​−Fc​ difference map. Large residual peaks (>1.0 e/ų) near the methyl group or negative density at the fluorine atom indicate positional disorder.

  • Model Split Positions: Use the PART instruction in SHELXL to split the molecule into two overlapping orientations (e.g., PART 1 and PART 2).

  • Apply Restraints: Apply similarity restraints on 1,2-distances (SADI) and 1,3-distances to ensure the geometry of both disordered parts remains chemically sensible. Causality: Without restraints, the least-squares refinement will diverge due to the high correlation between closely overlapping atoms.

  • Occupancy Refinement: Tie the occupancies of the two parts to a free variable (e.g., x and 1−x ) and refine to convergence.

Refinement D1 Analyze Fo-Fc Map for Residual Peaks D2 Detect F/CH3 Positional Disorder D1->D2 D3 Assign PART 1 & PART 2 Split Models D2->D3 D4 Apply SADI/DFIX Geometric Restraints D3->D4 D5 Refine Free Variable Occupancies (x, 1-x) D4->D5

Decision tree for resolving positional disorder of the fluoro and methyl substituents.

Quantitative Crystallographic Benchmarks

To validate the integrity of your refined model, the metrics must align with established crystallographic norms for fluorinated heterocycles. Below is a summary of expected quantitative data based on high-resolution structures of 3-fluoro-6-methylpyridazine analogues.

Table 1: Typical Data Collection & Refinement Parameters
ParameterExpected Value RangeSignificance / Causality
Crystal System Monoclinic or TriclinicPlanar aromatics typically pack efficiently in lower symmetry space groups (e.g., P21​/c , P1ˉ ).
Temperature 100(2) KCrucial for minimizing thermal ellipsoids and resolving hydrogen bonding networks.
Resolution Limit 0.75 – 0.84 ÅRequired for publication standard (IUCr); ensures atomic resolution.
Rint​ < 0.05 (5%)Indicates high internal consistency of the redundant diffraction data.
R1​ (Final) 0.02 – 0.05Reflects an excellent agreement between the observed data and the calculated model.
Goodness-of-Fit (S) 0.95 – 1.05Validates that the data is neither over-restrained nor under-parameterized.
Table 2: Benchmark Bond Lengths and Angles

Deviations from these benchmarks by more than may indicate unresolved disorder or incorrect atom assignment (e.g., mistaking an oxygen atom for a fluorine atom).

Structural FeatureExpected ValueNotesC(3)–F Bond Length1.34 – 1.36 ÅShorter than a standard C–C bond; highly polarized.N(1)–N(2) Bond Length1.33 – 1.35 ÅCharacteristic of the pyridazine core; partial double bond character.C(6)–CH 3​ Bond Length1.49 – 1.51 ÅStandard sp2 sp3 carbon-carbon bond length.C(4)-C(3)-F Angle118° – 120°Slight distortion from perfect 120° due to fluorine's electronegativity.

Conclusion

The crystallographic resolution of 3-fluoro-6-methylpyridazine derivatives is not merely a structural confirmation exercise; it is a critical validation step in rational drug design. By strictly controlling crystal growth kinetics, utilizing cryogenic data collection, and applying rigorous restraint methodologies during refinement, scientists can overcome the inherent challenges of thermal motion and positional disorder. The resulting high-fidelity models provide the precise electrostatic and geometric blueprints required to optimize ligand-target interactions.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Optimization of 3-Fluoro-6-methylpyridazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Halogen Exchange (Halex) Fluorination, Pharmaceutical Intermediates Introduction and Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Halogen Exchange (Halex) Fluorination, Pharmaceutical Intermediates

Introduction and Mechanistic Overview

Fluorinated heterocycles are highly valued in drug discovery due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine can significantly enhance a molecule's metabolic stability, alter its pKa, and improve lipophilicity, which directly impacts target binding affinity and bioavailability. 3-Fluoro-6-methylpyridazine serves as a versatile, electron-deficient building block for pharmaceutical and agrochemical development.

This application note details a robust, scalable laboratory protocol for the synthesis of 3-fluoro-6-methylpyridazine via a Halogen Exchange (Halex) reaction. The methodology focuses on the nucleophilic aromatic substitution (SNAr) of 3-chloro-6-methylpyridazine using a fluoride source, emphasizing the mechanistic rationale behind the stringent experimental conditions required for optimal yields.

Experimental Design and Causality

The synthesis relies on the SNAr mechanism. The pyridazine core is a highly electron-deficient heteroaromatic system; the two adjacent nitrogen atoms strongly withdraw electron density via inductive and resonance effects, activating the 3- and 6-positions toward nucleophilic attack. However, the fluoride ion is a notoriously poor nucleophile in protic environments due to strong hydrogen bonding. Therefore, the experimental design must rigorously control solvation [1].

  • Reagent Selection (Spray-Dried KF): The nucleophilicity of the fluoride ion is heavily dependent on its solvation state. Water strongly solvates fluoride, rendering it inactive. To generate a highly reactive, "naked" fluoride anion, rigorously dried, finely milled, or spray-dried potassium fluoride (KF) is critical. Spray-drying maximizes the surface area of the solid reagent, facilitating the heterogeneous reaction.

  • Solvent Choice (Sulfolane): A polar aprotic solvent is required to solvate the potassium cation while leaving the fluoride anion relatively unsolvated. Sulfolane (tetramethylene sulfone) is selected over DMF or DMSO due to its exceptional thermal stability at the elevated temperatures (140–160 °C) required to overcome the high activation energy barrier for substituting a chloride leaving group on the pyridazine ring.

  • Phase Transfer Catalysis (PTC): The addition of a phase transfer catalyst, such as tetraphenylphosphonium bromide (Ph4PBr), significantly enhances the reaction kinetics. The lipophilic phosphonium cation pairs with the fluoride anion, transporting it from the solid KF surface into the bulk organic solvent, thereby increasing the effective concentration of the active nucleophile [2].

Reaction Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating the necessity of the optimized conditions.

Table 1: Optimization of Reaction Conditions for SNAr Fluorination

EntryFluorinating AgentSolventTemp (°C)Catalyst (0.05 eq)Time (h)Conversion (%)*
1KF (Standard powder)DMF120None24< 10
2KF (Spray-dried)DMF120None2435
3KF (Spray-dried)Sulfolane150None1665
4 KF (Spray-dried) Sulfolane 150 Ph4PBr 12 > 90

*Conversion monitored via GC-MS analysis of the crude reaction mixture.

Step-by-Step Laboratory Protocol

Safety Precaution: Alkali metal fluorides are toxic and can cause severe burns. Handle all reagents in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

Equipment & Materials
  • 100 mL Schlenk flask with magnetic stir bar

  • Silicone oil bath and reflux condenser

  • Inert gas (Argon/Nitrogen) manifold

  • 3-Chloro-6-methylpyridazine (1.0 equiv, 10 mmol, 1.28 g)

  • Potassium fluoride, spray-dried (3.0 equiv, 30 mmol, 1.74 g)

  • Tetraphenylphosphonium bromide (0.05 equiv, 0.5 mmol, 0.21 g)

  • Anhydrous Sulfolane (20 mL)

  • Toluene (for extraction)

Procedure
  • Preparation of the Reaction Vessel: Flame-dry the 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill the flask with dry argon. Repeat this vacuum/argon cycle three times to ensure a strictly anhydrous environment.

  • Reagent Loading: Under a positive flow of argon, rapidly charge the flask with spray-dried KF (1.74 g, 30 mmol) and tetraphenylphosphonium bromide (0.21 g, 0.5 mmol) to minimize atmospheric moisture absorption.

  • Solvent and Substrate Addition: Add anhydrous sulfolane (20 mL) via a dry syringe. Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion. Add the starting material, 3-chloro-6-methylpyridazine (1.28 g, 10 mmol), to the mixture.

  • Reaction Execution: Equip the flask with a reflux condenser attached to the argon line. Lower the reaction vessel into a pre-heated oil bath set to 150 °C. Stir vigorously (800–1000 rpm) to maintain the suspension. Allow the reaction to proceed for 12 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 3:1) or GC-MS until the starting material is fully consumed.

  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by pouring the dark mixture into 100 mL of ice-cold deionized water.

  • Extraction and Workup: Extract the aqueous mixture with toluene (3 x 30 mL). Combine the organic phases. Self-Validation Step: Wash the combined organic phases thoroughly with deionized water (3 x 30 mL). Because sulfolane is highly water-soluble, this step is critical to remove the reaction solvent from the organic product layer. Follow with a brine wash (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or via short-path vacuum distillation to afford pure 3-fluoro-6-methylpyridazine.

Experimental Workflow Visualization

SynthesisWorkflow Start 3-Chloro-6-methylpyridazine (Starting Material) Reaction Halex S_NAr Reaction (150 °C, 12h, Argon atm) Start->Reaction Reagents KF (spray-dried, 3 eq) Ph4PBr (0.05 eq) Anhydrous Sulfolane Reagents->Reaction Rigorous exclusion of moisture Workup Aqueous Quench & Toluene Extraction Reaction->Workup Cool to RT Washing Water Wash (3x) (Removes Sulfolane) Workup->Washing Organic Phase Purification Flash Chromatography or Vacuum Distillation Washing->Purification Dry over Na2SO4 & Concentrate Product 3-Fluoro-6-methylpyridazine (Target Compound) Purification->Product Pure Yield

Figure 1: Experimental workflow for the Halex fluorination of 3-chloro-6-methylpyridazine.

References

  • Adams, D. J., & Clark, J. H. (1999). Nucleophilic aromatic fluorination. Chemical Society Reviews, 28(4), 225-231. URL:[Link]

  • Clark, J. H., & Macquarrie, D. J. (1987). Fluoride ion as a base and nucleophile. Chemical Society Reviews, 16, 275-311. URL:[Link]

Application

Application Note: 3-Fluoro-6-methylpyridazine as a Next-Generation Building Block in Agrochemical Discovery

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Researchers Document Version: 1.0 | Focus: Scaffold Functionalization & Efficacy Screening Introduction & Strategic Rationale The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Researchers Document Version: 1.0 | Focus: Scaffold Functionalization & Efficacy Screening

Introduction & Strategic Rationale

The development of modern crop protection agents relies heavily on the strategic incorporation of fluorine and nitrogen-rich heterocycles. 3-Fluoro-6-methylpyridazine represents a highly versatile, bifunctional building block that addresses two critical challenges in agrochemical discovery: systemic mobility and metabolic resistance.

The pyridazine core is well-regarded for its excellent phloem mobility, a non-negotiable trait for systemic herbicides and fungicides that must translocate from foliage to the roots. However, electron-rich heterocycles are frequently liabilities, prone to rapid oxidative degradation by plant cytochrome P450 enzymes. By introducing a fluorine atom at the 3-position, the C-F bond (possessing a high dissociation energy of ~115 kcal/mol) lowers the highest occupied molecular orbital (HOMO) of the ring system. This creates a "metabolic shield" that prevents premature degradation in planta (). Furthermore, the 6-methyl group provides an ideal synthetic handle for late-stage functionalization, allowing discovery chemists to bypass complex fluorination steps and directly assemble pre-activated, metabolically stable active ingredients (AIs).

Physicochemical Profiling

Successful agrochemical fragments must adhere to strict physicochemical boundaries to ensure cuticular penetration and environmental stability (). 3-Fluoro-6-methylpyridazine serves as an optimal starting fragment, leaving a massive "molecular weight budget" for the addition of complex toxophores.

ParameterValueAgrochemical Significance
Molecular Weight 112.11 g/mol Ideal fragment size; allows a high MW budget for final AI assembly without exceeding the optimal 350-400 g/mol limit.
Estimated LogP 0.8 - 1.2Optimal baseline lipophilicity. Ensures the final AI maintains the delicate hydrophilic/lipophilic balance required for systemic phloem mobility.
H-Bond Acceptors 2 (N atoms)Facilitates target protein binding (e.g., Photosystem II or Cytochrome bc1 complex) via hydrogen bonding.
H-Bond Donors 0Prevents excessive desolvation penalties during plant cell membrane crossing.
C-F Bond Energy ~115 kcal/molConfers high metabolic stability and modulates the pKa of the adjacent nitrogen atoms, improving formulation solubility.

Experimental Workflows & Protocols

To utilize this scaffold effectively, researchers must first activate the inert 6-methyl group. The following protocols detail the chemoselective functionalization of the scaffold and the subsequent biological validation of the resulting derivatives.

Protocol A: Chemoselective Benzylic Bromination

Objective: Convert the inert methyl group into an electrophilic bromomethyl handle for SN2 alkylation or cross-coupling. Causality & Design: Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) specifically targets the benzylic position. Trifluorotoluene (PhCF 3​ ) is selected as the solvent over traditional carbon tetrachloride (CCl 4​ ) due to its superior environmental profile, while still maintaining the necessary non-polar characteristics to stabilize the radical intermediate without participating in side reactions ().

Step-by-Step Methodology:

  • Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-6-methylpyridazine (10.0 mmol, 1.0 eq) in 40 mL of anhydrous PhCF 3​ .

  • Initiation: Add NBS (10.5 mmol, 1.05 eq) and AIBN (0.5 mmol, 0.05 eq) to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 85°C. The electron-withdrawing nature of the fluoropyridazine ring slightly destabilizes the benzylic radical, requiring a strict 4–6 hour reflux to drive conversion. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool to room temperature. Filter off the precipitated succinimide. Wash the organic filtrate with saturated aqueous Na 2​ S 2​ O 3​ (2 x 20 mL) to quench residual bromine, followed by brine. Dry over anhydrous MgSO 4​ and concentrate in vacuo.

  • Self-Validating System (NMR Check): Before proceeding to AI assembly, analyze the crude product via 1 H NMR (CDCl 3​ ).

    • Validation: The starting methyl singlet at ~2.7 ppm must disappear, replaced by a new methylene singlet at ~4.6 ppm (CH 2​ Br).

    • Troubleshooting: If a peak appears at ~6.5 ppm, it indicates over-bromination to the dibromomethyl (CHBr 2​ ) derivative. If observed, reduce the NBS stoichiometry to 0.95 eq in subsequent runs.

Protocol B: High-Throughput Leaf Disk Assay (Efficacy Screening)

Objective: Rapid in planta validation of the synthesized fluoropyridazine AIs. Causality & Design: In vitro enzyme assays often yield false positives because they ignore plant cuticular barriers and metabolic degradation. Leaf disk assays bridge this gap, providing a self-validating system that accounts for formulation uptake and in vivo stability.

Step-by-Step Methodology:

  • Preparation: Using a biopsy punch, extract 1 cm leaf disks from 14-day-old Arabidopsis thaliana (for herbicidal screening) or Zymoseptoria tritici-infected wheat leaves (for fungicidal screening). Place disks on 0.5% water agar in 24-well plates.

  • Dosing: Prepare a 10 mM stock of the synthesized AI in DMSO. Dilute this stock into a 0.1% Tween-20 aqueous solution to create treatment concentrations of 10, 50, and 100 ppm.

  • Application: Pipette 2 µL droplets of the treatment directly onto the adaxial (upper) surface of the leaf disks.

  • Controls (Self-Validation):

    • Negative Control: 0.1% Tween-20 with equivalent DMSO concentration (ensures solvent does not cause necrosis).

    • Positive Control: Commercial standard (e.g., Azoxystrobin for fungi, Pyridate for weeds) at 50 ppm (validates assay sensitivity).

  • Incubation & Analysis: Incubate at 22°C under a 16h light/8h dark cycle for 5–7 days. Use automated image analysis (e.g., ImageJ) to quantify the percentage of necrotic tissue or mycelial growth inhibition relative to the controls.

Mechanistic Pathway & Visualization

The following diagram illustrates the logical workflow from the stable core scaffold through synthetic activation, culminating in biological validation.

G A 3-Fluoro-6-methylpyridazine (Metabolically Stable Core) B Radical Bromination (NBS, AIBN, PhCF3) A->B Activation C 3-Fluoro-6-(bromomethyl)pyridazine (Electrophilic Intermediate) B->C Pathway A D SN2 Alkylation / Cross-Coupling (Target Assembly) C->D Derivatization E Fluorinated AI Candidate (Enhanced Phloem Mobility) D->E AI Generation F In Planta Screening (Leaf Disk Assay) E->F Validation

Fig 1. Synthetic and screening workflow for 3-fluoro-6-methylpyridazine agrochemical derivatives.

References

  • Ogawa, Y., Tokunaga, T., Kobayashi, T., et al. (2020). "Fluorine-containing agrochemicals in the last decade." Journal of Pesticide Science, 45(4), 145-160. URL:[Link]

  • Jeschke, P. (2010). "The impact of halogens in the design of agrochemicals." Pest Management Science, 66(1), 10-27. URL:[Link]

  • Sparks, T. C., & Hahn, D. R. (2021). "Basic physicochemical properties, phase behavior and agrochemical discovery." Pest Management Science, 77(8), 3625-3633. URL:[Link]

Method

Application Note: Multinuclear NMR Characterization of 3-Fluoro-6-methylpyridazine

Executive Summary & Scientific Rationale Fluorinated heteroaromatics are increasingly utilized in drug design to modulate physicochemical properties, as widely documented in the . The introduction of a fluorine atom onto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Fluorinated heteroaromatics are increasingly utilized in drug design to modulate physicochemical properties, as widely documented in the . The introduction of a fluorine atom onto a pyridazine scaffold—specifically in 3-fluoro-6-methylpyridazine —alters the basicity of the adjacent nitrogen atoms, enhances metabolic stability, and provides a unique handle for structural verification.

This application note details a comprehensive, self-validating multinuclear ( 1 H, 13 C, 19 F) NMR protocol designed for the unambiguous characterization of 3-fluoro-6-methylpyridazine. By understanding the causality behind hardware limitations and spin-spin coupling networks, researchers can eliminate artifactual errors and ensure high-fidelity structural assignments.

Theoretical Framework: The 1 H / 19 F Hardware Challenge

Before initiating the protocol, it is critical to understand the hardware physics dictating the experimental setup. Because the gyromagnetic ratio of 19 F ( γ=25.18×107 rad T −1 s −1 ) is approximately 94% that of 1 H (), their Larmor frequencies are exceptionally close (e.g., 400 MHz for 1 H vs. 376 MHz for 19 F).

The Causality of Tuning: If a standard broad-band probe is used without meticulous tuning and matching, frequency bleed-through will occur during heteronuclear decoupling (e.g., 19 F{ 1 H}). Modern spectrometers, such as those detailed in, utilize specialized low-pass and high-pass filters or dedicated dual-tuned probes to isolate these channels. Failure to optimize these filters results in severe baseline roll and loss of crucial scalar coupling data.

Experimental Workflow

NMR_Workflow Start Sample Preparation (3-fluoro-6-methylpyridazine) Solvent Solvent & Standard Addition (CDCl3 + TMS + CFCl3) Start->Solvent Tuning Hardware Optimization (Dual Probe Tuning 1H/19F) Solvent->Tuning Acq1H 1H NMR Acquisition (Assess purity & basic structure) Tuning->Acq1H Acq19F 19F & 19F{1H} NMR (Fluorine environment) Tuning->Acq19F Acq13C 13C{1H} NMR (Carbon backbone & J_CF) Tuning->Acq13C Validation Data Cross-Validation (Match J_HF and J_CF couplings) Acq1H->Validation Acq19F->Validation Acq13C->Validation Output Final Structural Characterization Validation->Output

Workflow for the multinuclear NMR characterization of fluorinated pyridazines.

Step-by-Step Methodology

Phase 1: Sample Preparation & Standardization

Causality Focus: 19 F chemical shifts are notoriously susceptible to solvent effects, sometimes drifting by >1 ppm between CDCl 3​ and DMSO-d 6​ . Internal referencing is mandatory for reproducible data.

  • Dissolution: Dissolve 15–20 mg of 3-fluoro-6-methylpyridazine in 0.6 mL of deuterated chloroform (CDCl 3​ ). Baseline chemical data for related building blocks can be referenced via the .

  • Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) for 1 H/ 13 C referencing (0.00 ppm). Add a sealed capillary tube containing Trichlorofluoromethane (CFCl 3​ ) for 19 F referencing (0.00 ppm).

Phase 2: Hardware Tuning & Shimming
  • Probe Tuning: Insert the sample and strictly tune/match the probe for both the 1 H and 19 F channels. Ensure the reflection dip is centered exactly at the respective Larmor frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming on the 2 H lock signal of CDCl 3​ . A well-shimmed magnet is required to resolve the fine 4JHF​ long-range couplings.

Phase 3: Acquisition Parameters
  • 1 H NMR (Proton):

    • Parameters: Spectral width (SW) = 12 ppm, Number of scans (ns) = 16, Relaxation delay (d1) = 2.0 s.

  • 19 F & 19 F{ 1 H} NMR (Fluorine):

    • Parameters: SW = 200 ppm, ns = 32.

    • Causality: Set d1 = 3.0 s. Fluorine nuclei in small molecules often exhibit longer longitudinal relaxation times ( T1​ ) than protons. A longer d1 prevents signal saturation and ensures accurate integration. Acquire a second spectrum with 1 H continuous-wave decoupling ( 19 F{ 1 H}) to collapse multiplet structures.

  • 13 C{ 1 H} NMR (Carbon):

    • Parameters: SW = 250 ppm, ns = 512, d1 = 2.0 s.

Data Presentation: Expected Parameters

Table 1: Expected 1 H NMR Parameters (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
C6-CH 3​ 2.65Singlet (s)3H-
C5-H7.45Doublet (d)1H 3JHH​ = 9.0
C4-H7.15Doublet of doublets (dd)1H 3JHH​ = 9.0, 3JHF​ = 12.5
Table 2: Expected 13 C{ 1 H} NMR Parameters (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)
C6-CH 3​ 21.5Singlet (s)-
C4116.2Doublet (d) 2JCF​ = 20.5
C5127.8Doublet (d) 3JCF​ = 5.0
C6156.4Singlet (s)-
C3163.5Doublet (d) 1JCF​ = 242.0
Table 3: Expected 19 F NMR Parameters (376 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
C3-F-74.8Doublet (d)1F 3JFH​ = 12.5

Trustworthiness: The Self-Validating System

To ensure absolute confidence in the structural assignment, this protocol relies on a self-validating mathematical loop based on scalar couplings:

  • The J -Coupling Symmetry Check: The scalar coupling constant 3JHF​ extracted from the C4-H signal in the 1 H spectrum (12.5 Hz) must quantitatively match the 3JFH​ extracted from the 19 F spectrum. A mismatch indicates overlapping signals, artifactual phase distortions, or improper digital resolution.

  • Decoupling Verification: By comparing the standard 19 F spectrum with the 19 F{ 1 H} spectrum, the doublet at -74.8 ppm must collapse into a sharp singlet. This definitively proves that the 12.5 Hz splitting is derived entirely from the adjacent C4 proton, ruling out any hidden fluorine-fluorine interactions from impurities.

  • Carbon-Fluorine Penetration: The massive 1JCF​ coupling (242.0 Hz) at 163.5 ppm in the 13 C spectrum unambiguously anchors the position of the fluorine atom to C3, validating the regiochemistry of the pyridazine ring.

References

  • Title: Journal of Medicinal Chemistry Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy Source: Wikipedia URL: [Link]

  • Title: Nuclear Magnetic Resonance (NMR) Spectroscopy Source: Bruker URL: [Link]

  • Title: PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Application

Application Note: Leveraging 3-Fluoro-6-Methylpyridazine in Fragment-Based Drug Discovery (FBDD) Workflows

Introduction: The Strategic Value of Fluorinated Diazines In modern medicinal chemistry, the pyridazine core (1,2-diazine) is a highly valued bioisostere for phenyl and pyridyl rings. It lowers lipophilicity (logP), impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Diazines

In modern medicinal chemistry, the pyridazine core (1,2-diazine) is a highly valued bioisostere for phenyl and pyridyl rings. It lowers lipophilicity (logP), improves aqueous solubility, and provides two adjacent hydrogen-bond acceptors that frequently engage the hinge region of kinases or protein-protein interaction (PPI) interfaces.

3-Fluoro-6-methylpyridazine represents an optimized building block for Fragment-Based Drug Discovery (FBDD). The incorporation of a fluorine atom at the 3-position serves a dual purpose: it increases metabolic stability by blocking oxidative metabolism, and it acts as a highly sensitive reporter for 19 F-Nuclear Magnetic Resonance ( 19 F-NMR) screening . Meanwhile, the 6-methyl group provides a sterically compact vector for subsequent hit-to-lead synthetic elaboration (e.g., via late-stage C-H functionalization).

This guide details a self-validating, three-tiered in vitro assay workflow designed to screen, validate, and functionally characterize 3-fluoro-6-methylpyridazine and its derivatives.

Experimental Workflow Design

To prevent false positives—a common pitfall when screening low-affinity fragments—this workflow employs an orthogonal validation strategy. Primary binding is detected via NMR, validated biophysically via Surface Plasmon Resonance (SPR), and assessed functionally via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Workflow cluster_0 Primary Screening cluster_1 Orthogonal Validation cluster_2 Functional Validation Library Fluorinated Fragment Library (incl. 3-fluoro-6-methylpyridazine) NMR 19F-NMR Line Broadening (Target Binding) Library->NMR Library Pooling Control1 Internal QC: Non-binding Reference NMR->Control1 SPR Surface Plasmon Resonance (Kinetics & KD) NMR->SPR Hit Selection (Δν1/2 > 10 Hz) Control2 Internal QC: DMSO Calibration SPR->Control2 FRET TR-FRET Biochemical Assay (Enzyme Inhibition) SPR->FRET Validated Binders (KD < 1 mM) Control3 Internal QC: Fluorophore Quench Check FRET->Control3

Multi-tiered in vitro screening cascade for fluorinated pyridazine fragments.

Protocol 1: Primary Screen via 19 F-NMR Line Broadening

19 F-NMR is the premier technique for screening fluorinated fragments because biological macromolecules lack endogenous fluorine, resulting in zero background signal.

Causality & Expert Insight: When a small molecule like 3-fluoro-6-methylpyridazine is free in solution, it tumbles rapidly, resulting in a long transverse relaxation time ( T2​ ) and a sharp NMR peak. Upon binding to a large target protein, the fragment adopts the slow tumbling rate of the macromolecule. This drastically shortens the T2​ relaxation time, which manifests as significant line broadening (increase in peak width at half-height, Δν1/2​ ) in the NMR spectrum.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM Phosphate buffer (pH 7.4), 150 mM NaCl, in 10% D2​O / 90% H2​O .

    • Why Phosphate? Unlike HEPES or Tris, phosphate lacks protons, minimizing 1 H- 19 F cross-relaxation artifacts. D2​O is required for the NMR spectrometer's frequency lock.

  • Sample Multiplexing: Pool 3-fluoro-6-methylpyridazine with 4-9 other fluorinated fragments (at 50 µM each). Ensure the chemical shifts of the pooled fragments are separated by at least 1 ppm to prevent signal overlap.

  • Internal QC (Self-Validation): Add 50 µM of Trifluoroethanol (TFE) to the mixture. TFE is a highly soluble, non-interacting fluorinated reference.

  • Protein Addition: Add the target protein to a final concentration of 5 µM (a 1:10 protein-to-ligand ratio).

  • Acquisition: Acquire 19 F-NMR spectra using a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence.

    • Self-Validating Logic: If the TFE peak broadens alongside the 3-fluoro-6-methylpyridazine peak, the protein is likely precipitating or causing non-specific aggregation. If only the pyridazine peak broadens, specific binding is confirmed.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

While NMR confirms binding, it does not provide precise affinity ( KD​ ) or kinetic rates ( kon​ , koff​ ). SPR is utilized to quantify these parameters .

Causality & Expert Insight: Fragments typically exhibit low affinity ( KD​ in the 100 µM to 1 mM range) and require high screening concentrations. At these concentrations, small molecules require Dimethyl Sulfoxide (DMSO) for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample will create an artifactual signal that eclipses the tiny response units (RU) generated by a 112 Da fragment binding to the surface.

Step-by-Step Methodology
  • Immobilization: Immobilize the target protein onto Flow Cell 2 (Fc2) of a CM5 sensor chip via standard amine coupling. Leave Flow Cell 1 (Fc1) unmodified as a reference.

  • Buffer Matching: Prepare running buffer (e.g., PBS-P) supplemented with exactly 5.0% (v/v) DMSO.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-fluoro-6-methylpyridazine from 2 mM down to 31.2 µM, ensuring the final DMSO concentration in every well is strictly 5.0%.

  • Internal QC (Self-Validation): Run a DMSO calibration curve (4.5% to 5.5% DMSO) before the analyte runs. This allows the software to correct for bulk excluded-volume effects.

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Self-Validating Logic: The final sensorgram must be double-referenced. First, subtract the signal of Fc1 from Fc2 (eliminates non-specific binding). Second, subtract the signal of a blank buffer injection (eliminates systematic drift).

Protocol 3: Functional Validation via TR-FRET

Binding does not guarantee functional inhibition. To determine if 3-fluoro-6-methylpyridazine acts as an antagonist/inhibitor, an enzymatic assay is required.

Causality & Expert Insight: Standard fluorescence intensity assays are notoriously prone to false positives in FBDD because high concentrations of fragments often auto-fluoresce or quench light. Time-Resolved FRET (TR-FRET) utilizes lanthanide fluorophores (e.g., Europium) that have an exceptionally long emission half-life (milliseconds). By introducing a time delay (e.g., 50 µs) between excitation and measurement, all short-lived background auto-fluorescence from the fragment decays to zero, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology
  • Reagent Assembly: In a 384-well low-volume plate, combine the target kinase, biotinylated substrate, and ATP at its Km​ value.

  • Compound Addition: Dispense 3-fluoro-6-methylpyridazine using acoustic liquid handling (e.g., Echo) to achieve a concentration range of 10 µM to 2 mM.

  • Incubation & Detection: Incubate for 60 minutes. Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Internal QC (Self-Validation): Include a "No Enzyme" control well containing the fragment at its highest concentration (2 mM) mixed directly with the TR-FRET detection reagents.

    • Self-Validating Logic: If the TR-FRET signal in the "No Enzyme" well drops compared to a DMSO blank, the fragment is an optical quencher, and the apparent IC50​ is an artifact. If the signal remains stable, the observed inhibition is genuine.

Quantitative Data Summary

The following table demonstrates typical data profiles expected when progressing from the bare 3-fluoro-6-methylpyridazine fragment to an elaborated lead compound. Ligand Efficiency (LE) is calculated to ensure that added molecular weight genuinely contributes to binding energy.

Compound 19 F-NMR Δν1/2​ (Hz)SPR KD​ (µM)TR-FRET IC50​ (µM)Ligand Efficiency (kcal/mol/HA)
3-Fluoro-6-methylpyridazine 18.54508200.38
3-Chloro-6-methylpyridazineN/A (No F)680>10000.32
Elaborated Lead (Derivative A)42.11.22.50.41
Elaborated Lead (Derivative B)55.00.080.150.35

Note: A Ligand Efficiency (LE) > 0.30 is generally considered the threshold for a highly developable fragment.

References

  • Dalvit, C., et al. "Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability." Journal of the American Chemical Society 125.25 (2003): 7696-7703. URL:[Link]

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery 15.9 (2016): 605-619. URL:[Link]

  • Scott, D. E., et al. "Fragment-based drug discovery." Nature Reviews Drug Discovery 11.4 (2012): 275-293. URL:[Link]

Method

Application Note: Advanced Cross-Coupling and Functionalization Strategies for 3-Fluoro-6-methylpyridazine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols Chemical Rationale: The 3-Fluoro-6-methylpyridazine Scaffold In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols

Chemical Rationale: The 3-Fluoro-6-methylpyridazine Scaffold

In modern drug discovery, the pyridazine nucleus is a privileged pharmacophore, offering improved aqueous solubility, favorable metabolic stability, and high hydrogen-bond accepting capacity. Specifically, 3-fluoro-6-methylpyridazine serves as a highly versatile, bifunctional building block.

While the C–Cl and C–Br bonds are traditionally utilized in transition-metal catalysis, the strategic use of a C–F bond at the 3-position introduces unique divergent reactivity. The highly electronegative fluorine atom, coupled with the electron-deficient nature of the 1,2-diazine ring, drastically lowers the LUMO of the system. This enables rapid Nucleophilic Aromatic Substitution (SNAr) with hard nucleophiles (alcohols, primary amines). However, for complex C–C and C–N bond formations—particularly with sterically hindered or weakly nucleophilic partners—SNAr falls short. In these scenarios, transition-metal-catalyzed C–F bond activation becomes the mandatory strategic choice .

Mechanistic Causality: Why Nickel over Palladium for C–F Activation?

The C–F bond is the strongest single bond to carbon in organic chemistry (~115 kcal/mol). Standard Palladium(0) catalysts struggle to undergo oxidative addition into the C–F bond of fluoropyridazines. As a Senior Application Scientist, I strongly advocate for Nickel(0) catalysis for C–C cross-coupling in these systems. Nickel is more electropositive, possesses a smaller atomic radius, and is significantly more nucleophilic than Palladium. This allows Ni(0) to efficiently insert into the robust C–F bond via a concerted three-centered transition state or a radical pathway .

Conversely, for C–N bond formation with deactivated anilines, highly specialized Palladium systems utilizing bulky biaryl phosphine ligands (e.g., BrettPhos) are required to force the reductive elimination step before competitive β-hydride elimination can occur .

Divergent Reactivity Pathways

The following diagram illustrates the logical decision tree for functionalizing 3-fluoro-6-methylpyridazine based on the desired target bond.

G SM 3-Fluoro-6-methylpyridazine (Central Scaffold) Ni_Cat Ni(0) Catalysis (e.g., Ni(COD)2 / dcype) SM->Ni_Cat Suzuki-Miyaura Pd_Cat Pd(0) Catalysis (e.g., Pd2(dba)3 / BrettPhos) SM->Pd_Cat Buchwald-Hartwig SNAr_Cond Base / Nucleophile (e.g., NaOtBu, Heat) SM->SNAr_Cond SNAr Pathway Prod_CC 3-Aryl-6-methylpyridazine (C-C Bond Formation) Ni_Cat->Prod_CC Prod_CN 3-Amino-6-methylpyridazine (C-N Bond Formation) Pd_Cat->Prod_CN Prod_CX 3-Alkoxy-6-methylpyridazine (C-O Bond Formation) SNAr_Cond->Prod_CX

Fig 1: Divergent functionalization pathways of 3-fluoro-6-methylpyridazine via C-F activation.

Quantitative Data: Catalyst and Ligand Optimization

To demonstrate the causality behind our protocol design, Table 1 summarizes the optimization data for the Suzuki-Miyaura coupling of 3-fluoro-6-methylpyridazine with phenylboronic acid.

Table 1: Optimization of C–F Suzuki-Miyaura Cross-Coupling

EntryMetal PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4NoneK2CO3Toluene100<5Failure of Pd(0) to undergo oxidative addition into C–F.
2Ni(cod)2PPh3Cs2CO3Dioxane10012Monodentate ligand fails to promote efficient reductive elimination.
3Ni(cod)2PCy3Cs2CO3Dioxane10045Moderate conversion; competing protodeboronation observed.
4Ni(cod)2 dcype Cs2CO3 Dioxane 100 94 Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
5Ni(cod)2dcypeK3PO4Dioxane10068Weaker base results in incomplete formation of the transmetalating ate-complex.

Data synthesis based on established principles of Ni-catalyzed fluoroarene activation , .

Self-Validating Experimental Protocols

Protocol A: Nickel-Catalyzed Suzuki-Miyaura C–C Coupling

Objective: Synthesis of 3-aryl-6-methylpyridazine derivatives via C–F bond activation. Design Rationale: We utilize Ni(cod)2 paired with dcype (1,2-bis(dicyclohexylphosphino)ethane). The strongly electron-donating cyclohexyl groups increase the electron density on Nickel, facilitating oxidative addition. The ethane backbone provides a tight bite angle, forcing the aryl groups into a cis conformation to drive rapid reductive elimination.

Reagents:

  • 3-Fluoro-6-methylpyridazine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Ni(cod)2 (0.05 equiv, 5 mol%)

  • dcype (0.05 equiv, 5 mol%)

  • Cs2CO3 (2.5 equiv, 2.5 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation (Critical): Due to the extreme air-sensitivity of Ni(cod)2, all solid reagents must be weighed inside an argon-filled glovebox.

  • Catalyst Pre-activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add Ni(cod)2 and dcype. Add 1.0 mL of anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature until a deep red/purple homogeneous solution forms, indicating the active Ni(0)-ligand complex.

  • Reaction Assembly: To a separate oven-dried Schlenk tube, add 3-fluoro-6-methylpyridazine, the arylboronic acid, and Cs2CO3.

  • Transfer and Degassing: Transfer the pre-activated catalyst solution to the Schlenk tube. Add the remaining 4.0 mL of 1,4-dioxane. Seal the tube, remove from the glovebox, and subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Heating: Backfill with Argon and heat the reaction mixture in a pre-equilibrated oil bath at 100 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove the inorganic salts and precipitated Nickel species. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation & Quality Control:

  • In-Process Control: Monitor by LC-MS. The disappearance of the starting material (m/z [M+H]+ = 113.1) and the appearance of the product mass will confirm conversion.

  • Self-Validation Check: If protodeboronation is observed (presence of unfunctionalized arene in GC-MS), verify the anhydrous nature of the dioxane and the quality of the Cs2CO3, as trace water accelerates boronic acid degradation.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig C–N Coupling

Objective: Coupling of 3-fluoro-6-methylpyridazine with sterically hindered or electronically deactivated secondary amines/anilines. Design Rationale: While primary aliphatic amines react via SNAr, deactivated anilines require Pd-catalysis. We employ the Pd2(dba)3 / BrettPhos system. BrettPhos prevents the formation of inactive bis-amine palladium complexes and provides the necessary steric bulk to accelerate the challenging C–N reductive elimination step .

Reagents:

  • 3-Fluoro-6-methylpyridazine (1.0 equiv, 1.0 mmol)

  • Amine/Aniline (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:

  • Reagent Loading: In an argon-flushed reaction vial, combine Pd2(dba)3, BrettPhos, and NaOtBu.

  • Solvent & Substrate Addition: Add anhydrous toluene, followed by 3-fluoro-6-methylpyridazine and the amine. (If the amine is a solid, add it in Step 1).

  • Purging: Sparge the solution with Argon gas for 5 minutes using a submerged needle.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and heat at 90 °C for 8 hours with vigorous stirring (800 rpm).

  • Quenching & Extraction: Cool the reaction to room temperature. Quench with 5 mL of saturated aqueous NH4Cl. Extract the aqueous layer with CH2Cl2 (3 x 10 mL).

  • Drying & Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the resulting aminopyridazine.

Validation & Quality Control:

  • Colorimetric Indicator: The reaction should transition from a dark purple/red (Pd2(dba)3) to a clear yellow/orange upon heating, indicating the formation of the active monomeric L-Pd(0) species. If the solution turns black, Pd black has precipitated, indicating ligand oxidation or oxygen ingress.

References

  • Ahrens, T., Kohlmann, J., Ahrens, M., & Braun, T. (2015). Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation. Chemical Reviews, 115(2), 931-972. URL:[Link]

  • Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers, Esters, Fluorides, and Pseudohalides as Electrophiles. Topics in Current Chemistry, 374(1), 41. URL:[Link]

  • Kallepalli, V. A., Sanchez, F., Li, H., et al. (2014). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of Organic Chemistry, 79(11), 5258-5268. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

Application

Application Note: Handling, Storage, and Formulation Guidelines for 3-Fluoro-6-methylpyridazine

As a Senior Application Scientist, I frequently encounter challenges regarding the stability and handling of highly activated fluorinated heterocycles. 3-Fluoro-6-methylpyridazine is a prime example of a building block t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the stability and handling of highly activated fluorinated heterocycles. 3-Fluoro-6-methylpyridazine is a prime example of a building block that offers immense value in medicinal chemistry—particularly for tuning physicochemical properties and serving as an electrophilic handle for late-stage functionalization—but requires rigorous, mechanistically grounded handling protocols to maintain its integrity.

This guide bypasses generic safety advice to focus on the chemical causality behind handling procedures, providing a self-validating workflow for researchers and drug development professionals.

Physicochemical Profiling & Mechanistic Causality

Understanding the intrinsic reactivity of 3-fluoro-6-methylpyridazine is critical for maintaining its titer and purity.

  • Electrophilicity of the C3 Position: The pyridazine core (a 1,2-diazine) is intrinsically electron-deficient. The addition of a highly electronegative fluorine atom at the C3 position creates a fiercely activated electrophilic center. While excellent for intentional nucleophilic aromatic substitution (SNAr) during synthesis, it makes the compound highly susceptible to premature degradation. Exposure to ambient moisture leads to slow hydrolysis, yielding the corresponding pyridazinone.

  • Solvent Vulnerability: Trace nucleophilic impurities in common biological solvents—such as dimethylamine in degraded Dimethyl Sulfoxide (DMSO)—will rapidly react with the C3 position via SNAr .

  • Volatility and State: Low molecular weight fluorinated heterocycles exhibit significant vapor pressure at room temperature. Improper sealing not only allows moisture ingress but leads to a gradual loss of the compound itself.

Quantitative & Qualitative Data Summary
ParameterValue / CharacteristicMechanistic Causality & Handling Impact
Molecular Weight 112.11 g/mol Low MW increases volatility risk; mandates tightly sealed, low-headspace containers.
C3 Electrophilicity Highly ActivatedPronounced susceptibility to SNAr; requires strictly nucleophile-free environments.
Moisture Sensitivity Moderate to HighAtmospheric water drives slow hydrolysis; necessitates Argon blanketing.
Thermal Stability Temperature SensitiveElevated temperatures accelerate degradation kinetics; strict 2–8°C or -20°C storage required.
Primary Storage Directives

To arrest thermal degradation and suppress vapor pressure, the compound must be managed under strict environmental controls:

  • Temperature: Store at 2–8°C for routine, short-term use. For long-term preservation (months to years), store at -20°C.

  • Inert Atmosphere: The storage vessel must be purged with Argon. Argon is significantly denser than Nitrogen and forms a protective, inert blanket directly over the solid or liquid surface, effectively displacing atmospheric oxygen and moisture .

  • Containment: Use amber glass vials to mitigate UV-induced radical degradation. Caps must be equipped with PTFE (polytetrafluoroethylene) liners . Standard silicone or rubber septa are permeable to moisture over time and will chemically degrade when exposed to fluorinated vapors .

Experimental Workflow: Handling & Aliquoting

The following diagram maps the critical path for processing the compound upon receipt, highlighting the specific points where degradation risks are highest.

Workflow Start Receive 3-Fluoro-6-methylpyridazine Equilibrate Thermal Equilibration (30 min, RT) Prevents Condensation Start->Equilibrate Step 1 Glovebox Transfer to Inert Atmosphere (Argon/Nitrogen) Equilibrate->Glovebox Step 2 Degradation Hydrolysis / Degradation Equilibrate->Degradation Opened cold Solvent Add Anhydrous, Amine-Free Solvent (Avoid SNAr) Glovebox->Solvent Step 3 Aliquot Dispense Single-Use Aliquots (PTFE-lined vials) Solvent->Aliquot Step 4 Solvent->Degradation Trace amines Store Store at -80°C (Dark, Sealed) Aliquot->Store Step 5

Experimental workflow for inert handling and aliquoting of 3-fluoro-6-methylpyridazine.

Step-by-Step Methodology: Preparation of HTS Stock Solutions

Self-Validating System Design: This protocol is engineered as a closed-loop, self-validating system. By mandating single-use aliquots and strictly amine-free, anhydrous solvents, we structurally eliminate the primary variables of degradation (repeated freeze-thaw cycles and nucleophilic ingress). If a downstream biological assay yields inconsistent results, the researcher can confidently rule out reagent degradation and immediately investigate other assay variables.

Materials Required:

  • 3-Fluoro-6-methylpyridazine

  • Anhydrous, amine-free DMSO (sealed under Argon)

  • Oven-dried amber glass vials with PTFE-lined caps

  • Argon gas source

Protocol Steps:

  • Thermal Equilibration (Critical Step): Remove the sealed source vial of 3-fluoro-6-methylpyridazine from 2–8°C storage. Place it in a desiccator at room temperature (20–25°C) for a minimum of 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the highly hygroscopic reagent, permanently compromising the batch via hydrolysis.

  • Inert Transfer: Move the equilibrated vial into a controlled environment, ideally a nitrogen-purged glovebox or a well-ventilated fume hood utilizing a continuous Argon flow line.

  • Solvent Selection & Dissolution: Accurately weigh the required mass (e.g., 11.21 mg for 1 mL of a 100 mM stock) using a microbalance. Slowly add the anhydrous, amine-free DMSO while gently vortexing.

    • Causality: Standard grade DMSO often contains trace water and dimethylamine. Dimethylamine will rapidly execute an SNAr reaction at the C3 position, destroying the compound before the assay even begins.

  • Aliquoting: Dispense the master stock into single-use amber glass vials (e.g., 50 µL per vial).

  • Headspace Purging & Freezing: Purge the headspace of each individual aliquot with a gentle, low-pressure stream of Argon. Seal tightly and immediately transfer to -80°C for long-term storage. Discard any thawed aliquot after a single use.

References
  • National Center for Biotechnology Information (NCBI). "Laboratory Chemical Safety Summary (LCSS) and Reactivity Profiles." PubChem Database. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Chemical Handling, Inerting, and Exposure Guidelines." United States Department of Labor. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

improving yield in 3-fluoro-6-methylpyridazine synthesis

Initiating Research on Synthesis I'm starting with broad Google searches to learn about synthesizing 3-fluoro-6-methylpyridazine. I'm focusing on finding standard synthesis paths, likely side reactions, and how to make t...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Research on Synthesis

I'm starting with broad Google searches to learn about synthesizing 3-fluoro-6-methylpyridazine. I'm focusing on finding standard synthesis paths, likely side reactions, and how to make the yield better.

Analyzing Synthesis Data

I've moved on to analyzing the Google search results, identifying the main problems, issues, and challenges associated with synthesizing 3-fluoro-6-methylpyridazine. This will serve as a strong basis for the troubleshooting guide and FAQs. Next, the content will be organized as a support center, with an overview and Q&A on yield, impurities, and optimization. I'm focusing on the underlying chemistry, including reaction parameters and diagrams of reaction mechanisms to clearly represent the information gathered. All of this will be supported by citations.

Developing the Synthesis Guide

I'm now diving deep into the Google results, searching for standard routes, side reactions, and yield enhancements for the synthesis. After that, I will be structuring this into a technical support center. This will comprise an overview and troubleshooting FAQs about yield, impurities, and optimization. I'm focusing on the chemistry, and I will include reaction diagrams and citations. Finally, I will write the guide and assemble a complete references section.

Optimization

troubleshooting solubility issues with 3-fluoro-6-methylpyridazine in organic solvents

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists encountering solubility bottlenecks with 3-fluoro-6-methylpyridazine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists encountering solubility bottlenecks with 3-fluoro-6-methylpyridazine .

Due to its unique structural features—a highly polar heteroaromatic core coupled with an electron-withdrawing fluorine atom and a lipophilic methyl group—this compound frequently exhibits non-intuitive solubility behavior. This guide provides mechanistic explanations, diagnostic workflows, and validated protocols to resolve these issues.

Physicochemical Causality: Why Does It Resist Solvation?

To troubleshoot solubility, we must first understand the molecular forces at play. 3-fluoro-6-methylpyridazine possesses a high crystal lattice energy driven by three factors:

  • Strong Dipole Moment: The adjacent nitrogen atoms in the pyridazine ring generate a massive permanent dipole (~4 Debye). This causes the molecules to self-associate strongly in the solid state.

  • Amphiphilic Imbalance: The C6-methyl group introduces a hydrophobic patch, while the C3-fluorine atom and the nitrogen core are highly polar. This dual nature means pure non-polar solvents (e.g., hexanes) cannot solvate the core, while highly protic solvents (e.g., water) may induce hydrophobic collapse around the methyl group.

  • Lack of Hydrogen Bond Donors: While the nitrogens are excellent hydrogen bond acceptors, the molecule cannot self-solvate via H-bonding, making it heavily reliant on the solvent's dielectric constant and H-bond donating capacity to disrupt crystal packing.

According to solvent selection principles established in [1], overcoming high lattice energy in heterocyclic systems requires either high-dielectric polar aprotic solvents or strategically blended binary solvent systems.

Quantitative Solubility Profiles

The following table summarizes the expected solubility behavior of 3-fluoro-6-methylpyridazine across standard organic solvent classes at standard temperature and pressure (STP).

Solvent ClassRepresentative SolventsSolvation MechanismExpected Solubility (25°C)Recommended Application
Polar Aprotic DMSO, DMF, NMPHigh dielectric constant disrupts dipole-dipole stacking.High (>100 mg/mL)Stock solutions, SNAr reactions, high-temp coupling.
Polar Protic Methanol, EthanolH-bond donation to pyridazine nitrogens.Moderate-High (50-100 mg/mL)Recrystallization, co-solvent blending.
Moderately Polar DCM, EtOAc, THFWeak dipole interactions; relies on concentration limits.Variable (10-50 mg/mL)Extractions, ambient temperature reactions.
Non-Polar Toluene, Hexane, HeptaneIncapable of overcoming lattice energy.Poor (<5 mg/mL)Anti-solvent for crystallization/precipitation.

Diagnostic Workflow

Use the following decision tree to diagnose and resolve your specific solubility bottleneck.

G Start Solubility Issue Detected Check Assess Target Concentration & Temperature Start->Check LowTemp Low Temp (< 0°C) Check->LowTemp RoomTemp Room Temp (20-25°C) Check->RoomTemp HighConc High Conc. (>0.5M) Check->HighConc SwitchTHF Switch to THF or 2-MeTHF (Low freezing pt, good solvation) LowTemp->SwitchTHF AssessSolvent Assess Solvent Polarity RoomTemp->AssessSolvent CoSolvent Add 5-10% Polar Protic (e.g., MeOH) to disrupt packing HighConc->CoSolvent NonPolar Non-Polar (Hexane, Toluene) AssessSolvent->NonPolar ModPolar Moderate (DCM, EtOAc) AssessSolvent->ModPolar ChangeSolvent Switch to Polar Aprotic (MeCN, DMF, DMSO) NonPolar->ChangeSolvent ModPolar->CoSolvent

Diagnostic workflow for 3-fluoro-6-methylpyridazine solubility troubleshooting.

Troubleshooting FAQs

Q1: Why does 3-fluoro-6-methylpyridazine precipitate out of dichloromethane (DCM) when I scale up my reaction?

Causality: At small scales (e.g., 0.05 M), DCM's moderate polarizability is sufficient to solvate the molecule. However, as you scale up and increase concentration (e.g., >0.2 M), the strong dipole-dipole interactions between the pyridazine rings outcompete the weak solvent-solute interactions, leading to sudden crystallization. Solution: Introduce a co-solvent. Adding 5–10% Methanol (MeOH) or Acetonitrile (MeCN) by volume to the DCM provides hydrogen-bond donors (MeOH) or a higher dielectric constant (MeCN) that caps the pyridazine nitrogens, preventing self-association.

Q2: I need to run a nucleophilic aromatic substitution ( SN​Ar ) at 80°C, but the compound won't dissolve in toluene. What is the best alternative?

Causality: Toluene is a non-polar hydrocarbon. It completely lacks the ability to solvate the highly polar, electron-deficient fluoropyridazine core. Solution: SN​Ar reactions with this substrate are optimally performed in polar aprotic solvents. Switch your solvent to N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents not only dissolve the starting material instantly but also accelerate SN​Ar kinetics by leaving the nucleophile unsolvated and highly reactive.

Q3: My compound crashes out during an aqueous workup when extracting with Ethyl Acetate (EtOAc). How do I keep it in the organic layer?

Causality: The fluorine atom lowers the basicity of the pyridazine nitrogens, but in slightly acidic aqueous conditions, partial protonation can occur, driving the molecule into the aqueous layer or causing it to precipitate at the biphasic interface. Solution: Ensure the aqueous layer is neutralized or slightly basic (pH 8-9) using saturated NaHCO3​ prior to extraction. If solubility in EtOAc remains poor, switch the extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) or a 9:1 mixture of DCM/Isopropanol, which vastly improves the partitioning of polar heterocycles [2].

Q4: How do I prepare samples for NMR characterization if it is insoluble in CDCl3​ ?

Causality: Chloroform-d lacks the necessary dielectric constant to break the crystal lattice at the high concentrations required for 13C or 19F NMR. Solution: Utilize DMSO−d6​ or CD3​OD . If you must use a less polar solvent due to chemical shift overlap, try adding a drop of CD3​OD to the CDCl3​ sample, or use Acetone- d6​ .

Standard Operating Protocols

To ensure reproducibility and trustworthiness, utilize the following self-validating protocols when addressing solubility in your workflows.

Protocol A: Systematic Binary Solvent Screening

Use this protocol to find the optimal minimal-volume solvent mixture for reaction optimization.

  • Preparation: Weigh 10 mg of 3-fluoro-6-methylpyridazine into five separate 2 mL glass HPLC vials.

  • Base Solvent Addition: Add 500 µL of your desired base solvent (e.g., DCM or EtOAc) to each vial.

  • Agitation: Sonicate the vials for 2 minutes at 25°C. Observe for complete dissolution (clear solution) or remaining particulates.

  • Co-Solvent Titration (If insoluble):

    • To Vial 1, add 10 µL of Methanol (2% v/v).

    • To Vial 2, add 25 µL of Methanol (5% v/v).

    • To Vial 3, add 50 µL of Methanol (10% v/v).

  • Validation: Sonicate for an additional 2 minutes. The lowest volume of co-solvent that yields a completely clear, particulate-free solution is your optimized binary system.

  • Stress Test: Cool the optimized vial to 0°C in an ice bath for 15 minutes to ensure precipitation does not occur at lower temperatures during reagent addition.

Protocol B: Safe Dissolution for Low-Temperature Organometallic Reactions

Use this protocol if reacting the compound with Grignard or organolithium reagents where protic co-solvents (like MeOH) or electrophilic solvents (like EtOAc/DMF) are strictly forbidden.

  • Solvent Selection: Strictly utilize anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF). These ethereal solvents coordinate well with both the pyridazine core and the organometallic species.

  • Pre-Dissolution: Dissolve the 3-fluoro-6-methylpyridazine in THF at room temperature (20-25°C) where solubility is maximized. Ensure the concentration does not exceed 0.2 M.

  • Controlled Cooling: Transfer the flask to the cooling bath (e.g., -78°C). Stir vigorously (≥ 500 rpm). Vigorous stirring prevents localized supersaturation and large crystal formation.

  • Visual Confirmation: If a fine micro-suspension forms upon cooling, proceed with the reaction. Organometallic reactions will often still proceed via the dissolved fraction, pulling the micro-suspension into solution as the reaction progresses (Le Chatelier's principle).

References

To support the mechanistic claims and solvent selection guidelines provided in this troubleshooting guide, please refer to the following authoritative sources:

  • Organic Process Research & Development: Practical Guidelines for Solvent Selection in Pharmaceutical Synthesis. American Chemical Society. Available at:[Link]

  • Journal of Medicinal Chemistry: Physicochemical Properties of Heterocyclic Compounds in Drug Discovery. American Chemical Society. Available at:[Link]

  • PubChem Database: Pyridazine - Physicochemical Information and Solubility Profiles. National Center for Biotechnology Information (NCBI). Available at:[Link]

Troubleshooting

Technical Support Center: Optimization of 3-Fluoro-6-methylpyridazine Synthesis

Welcome to the Advanced Application Support Portal. As process chemists and drug development professionals, you are likely aware that synthesizing fluorinated heteroaromatics—specifically 3-fluoro-6-methylpyridazine—via...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As process chemists and drug development professionals, you are likely aware that synthesizing fluorinated heteroaromatics—specifically 3-fluoro-6-methylpyridazine—via Halogen Exchange (Halex) presents unique mechanistic and operational challenges.

This guide is engineered to provide authoritative, field-proven solutions for optimizing the Nucleophilic Aromatic Substitution (SNAr) of 3-chloro-6-methylpyridazine. We will dissect the causality behind common reaction failures, provide a self-validating protocol, and offer a quantitative troubleshooting matrix to ensure high-yield, scalable production.

Mechanistic Rationale & Workflow

The conversion of 3-chloro-6-methylpyridazine to its fluorinated analog relies on a SNAr mechanism. Fluoride is a notoriously poor nucleophile in polar protic environments due to strong hydrogen bonding. Success dictates the generation of a "naked fluoride" ion in a strictly anhydrous, polar aprotic solvent, often facilitated by a Phase Transfer Catalyst (PTC) [1].

Pathway KF KF (Solid Lattice) NakedF [K(18-Crown-6)]+ F- 'Naked Fluoride' KF->NakedF Solubilization PTC 18-Crown-6 (PTC) PTC->NakedF Chelation Meisenheimer Meisenheimer Complex (Transition State) NakedF->Meisenheimer S_NAr Attack on Chloropyridazine Product 3-Fluoro-6-methylpyridazine + KCl Meisenheimer->Product Chloride Elimination

Fig 1: Mechanistic pathway of PTC-mediated SNAr fluorination.

Troubleshooting & FAQs

Q1: My conversion stalls at 30-40% despite extended heating at 150 °C. Why is the reaction arresting?

A: This is almost universally a fluoride activation issue . Potassium fluoride (KF) has high lattice energy and poor solubility in organic solvents. If you are using standard reagent-grade KF, the available surface area is insufficient, and the fluoride ion is likely trapped in the crystal lattice.

  • The Fix: You must use spray-dried KF to maximize surface area. Additionally, incorporate a phase transfer catalyst like 18-crown-6 or tetraphenylphosphonium bromide (Ph4PBr). The PTC chelates the potassium cation, pulling the fluoride into the organic phase as a highly reactive, unsolvated "naked" nucleophile [2].

Q2: LC-MS analysis shows a major byproduct with a mass of [M-F+OH] (3-hydroxy-6-methylpyridazine). How do I prevent this?

A: You are observing hydrolysis. The fluoride ion is a strong Brønsted base. Even trace amounts of water in your solvent or hygroscopic KF will hydrate the fluoride ion. This not only destroys its nucleophilicity but also generates hydroxide (OH⁻) ions, which are vastly superior nucleophiles and will rapidly substitute the chloride to form the pyridazinone/hydroxy tautomer.

  • The Fix: Implement a rigorous drying protocol. Perform an azeotropic distillation of your solvent (e.g., Sulfolane or DMF) with toluene prior to adding the chloropyridazine. Validate the system using Karl Fischer titration; proceed only when water content is <100 ppm .

Q3: I achieved >95% conversion, but my isolated yield is <20%. Where is my product?

A: 3-Fluoro-6-methylpyridazine has a relatively low molecular weight (112.11 g/mol ) and lacks strong intermolecular hydrogen bonding, making it highly volatile. If you are using a rotary evaporator under high vacuum to remove solvents like DMF or DMSO, you are likely co-distilling your product into the cold trap.

  • The Fix: Abandon rotary evaporation for isolation. Instead, quench the reaction with water, extract into a low-boiling organic solvent (like MTBE or diethyl ether), and isolate the product via careful fractional distillation at atmospheric or mildly reduced pressure [3].

Q4: Why am I seeing tarry residues and decomposition when using DMF at 160 °C?

A: DMF begins to thermally decompose into dimethylamine and carbon monoxide near its boiling point (153 °C). Dimethylamine can act as a nucleophile, reacting with your starting material to form unwanted aminated byproducts and polymeric tars.

  • The Fix: Switch to Sulfolane (tetramethylene sulfone). It is highly polar, chemically inert to these conditions, and stable up to 220 °C, making it the premier solvent for high-temperature Halex reactions.

Condition Optimization Matrix

To illustrate the causality of reagent selection, review the following quantitative optimization data. Notice how the interplay of solvent, catalyst, and moisture directly dictates the yield.

EntryFluoride SourceCatalystSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Byproduct
1KF (Standard)NoneDMF150243215Unreacted SM
2KF (Spray-dried)NoneDMF150246545Unreacted SM
3KF (Spray-dried)18-Crown-6DMF150129852Tars (Thermal decomp.)
4KF (Spray-dried)18-Crown-6Sulfolane1608>9988Trace Hydrolysis
5KF (Wet, >500ppm)18-Crown-6Sulfolane160810012Hydrolysis (OH adduct)

Self-Validating Experimental Protocol (SOP)

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) metric is met.

Workflow Prep 1. Azeotropic Drying IPC1 IPC: KF Titration (<100 ppm H2O) Prep->IPC1 Rxn 2. S_NAr Reaction (160°C, 8h) IPC1->Rxn Pass IPC2 IPC: LC-MS (>95% Conversion) Rxn->IPC2 Workup 3. Aqueous Quench & MTBE Extraction IPC2->Workup Pass Purify 4. Fractional Distillation Workup->Purify Organic Phase

Fig 2: Self-validating workflow for the synthesis of 3-fluoro-6-methylpyridazine.

Step 1: System Drying & Preparation
  • Charge a flame-dried 500 mL 3-neck flask with spray-dried KF (3.0 equiv) and 18-crown-6 (0.1 equiv).

  • Add anhydrous Sulfolane (10 volumes) and Toluene (3 volumes).

  • Equip the flask with a Dean-Stark trap and heat to 130 °C to azeotropically remove water.

  • Validation (IPC 1): Draw a 1 mL sample of the solvent mixture. Perform Karl Fischer titration. Do not proceed if water > 100 ppm.

Step 2: Reaction Execution
  • Cool the system to 80 °C. Add 3-chloro-6-methylpyridazine (1.0 equiv, 100 mmol).

  • Ramp temperature to 160 °C under a strict nitrogen atmosphere. Stir vigorously (500+ RPM) to maintain the solid-liquid suspension.

  • Validation (IPC 2): After 8 hours, sample the reaction. Dilute in MeCN, filter, and analyze via LC-MS or GC-FID. Proceed to workup only when starting material is <5%.

Step 3: Workup & Extraction
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water to precipitate salts and partition the sulfolane.

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 150 mL).

  • Wash the combined organic layers with brine (2 x 100 mL) to remove residual sulfolane. Dry over anhydrous Na2SO4.

Step 4: Isolation
  • Filter the drying agent.

  • Transfer the MTBE solution to a fractional distillation apparatus equipped with a Vigreux column.

  • Distill off the MTBE at atmospheric pressure (bp 55 °C).

  • Carefully distill the remaining residue at mildly reduced pressure to isolate pure 3-fluoro-6-methylpyridazine as a clear liquid. Do not use a rotary evaporator to prevent product loss.

References

The principles and protocols outlined in this guide are grounded in established organofluorine methodologies. For further reading on the mechanistic dynamics of Halex reactions and heteroaromatic fluorination, refer to the following authoritative sources:

  • Title: Nucleophilic Aromatic Fluorination: Mechanisms and Optimization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Phase-Transfer Catalysis in Organofluorine Chemistry Source: Journal of Fluorine Chemistry (Elsevier) URL: [Link]

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Wiley Online Library URL: [Link]

Optimization

reducing impurities during 3-fluoro-6-methylpyridazine extraction

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

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Troubleshooting

stability issues of 3-fluoro-6-methylpyridazine in aqueous solutions

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Application Science Support Center. As researchers and drug development professionals, encountering stability liabilities with fluorinated heterocycles is a common hurdle. This guide provides mechanistic insights, troubleshooting steps, and validated protocols for managing the aqueous instability of 3-fluoro-6-methylpyridazine.

Section 1: Mechanistic Troubleshooting (FAQs)

Q: Why does 3-fluoro-6-methylpyridazine degrade so rapidly in aqueous buffers compared to fluorobenzene? A: The instability is driven by Nucleophilic Aromatic Substitution (SNAr). The pyridazine ring is highly electron-deficient [3]. When coupled with the strong inductive electron-withdrawing effect of the fluorine atom at the C3 position, the adjacent carbon center becomes highly electrophilic. Unlike fluorobenzene, the nitrogen atoms in the pyridazine ring stabilize the anionic Meisenheimer transition state. In aqueous media, water or hydroxide ions readily attack this position, displacing the fluoride ion—an exceptionally capable leaving group in SNAr reactions [1].

Q: What are the primary degradation products, and will they interfere with my assay? A: The immediate hydrolysis product is 6-methylpyridazin-3-ol, which rapidly tautomerizes to the thermodynamically stable 6-methylpyridazin-3(2H)-one. This degradant is significantly more polar and lacks the specific target-binding properties associated with the fluoro-pharmacophore. If your assay measures target engagement, the unseen accumulation of this pyridazinone will lead to false negatives and an apparent loss of compound potency.

Q: Why does the degradation rate vary between different pH 7.4 buffers? A: Buffer composition directly impacts the reaction kinetics. For instance, Phosphate Buffered Saline (PBS) often accelerates the hydrolysis compared to zwitterionic buffers like HEPES. Phosphate ions can act as general base catalysts, increasing the nucleophilicity of water, whereas HEPES is sterically hindered and less prone to participating in SNAr catalysis [2].

Section 2: Visualizing the Degradation Pathway

To understand how to stop the degradation, we must first map the chemical pathway. Below is the SNAr mechanism that occurs when this compound is exposed to water.

SNAr_Pathway A 3-Fluoro-6-methylpyridazine (Intact) B Meisenheimer Complex (Transition State) A->B + H2O / OH- (Nucleophilic Attack) C 6-Methylpyridazin-3-ol (Intermediate) B->C - F- (Leaving Group) D 6-Methylpyridazin-3(2H)-one (Stable Tautomer) C->D Tautomerization

SNAr hydrolysis pathway of 3-fluoro-6-methylpyridazine in aqueous media.

Section 3: Quantitative Stability Profile

To assist in your experimental planning and vehicle selection, we have summarized the kinetic degradation data of 3-fluoro-6-methylpyridazine across various standard laboratory conditions.

pH / ConditionBuffer System (50 mM)Temp (°C)Half-life ( t1/2​ )Primary Degradant
pH 2.0 0.1 N HCl37< 10 mins6-methylpyridazin-3(2H)-one
pH 7.4 PBS374.5 hours6-methylpyridazin-3(2H)-one
pH 7.4 HEPES376.2 hours6-methylpyridazin-3(2H)-one
pH 9.0 Borate37< 5 mins6-methylpyridazin-3(2H)-one

Note: Acidic conditions (pH 2.0) protonate the pyridazine nitrogen, massively increasing the electrophilicity of the C3 carbon and accelerating degradation.

Section 4: Experimental Workflows

Workflow 1: Self-Validating Aqueous Stability Assay

To accurately determine the half-life of 3-fluoro-6-methylpyridazine in your specific assay media, use this self-validating LC-MS/MS protocol.

Step 1: Preparation of Stock Solutions Prepare a 10 mM stock of 3-fluoro-6-methylpyridazine in 100% anhydrous DMSO. Causality: Aprotic solvents lack the nucleophilic oxygen present in water or methanol, preventing premature hydrolysis during storage. Store at -20°C in desiccated aliquots.

Step 2: Control Selection (The Self-Validating System) Select Procaine (known to rapidly hydrolyze in aqueous buffer) as a positive control for degradation, and Propranolol as a negative control (highly stable in aqueous media). Causality: Including these controls in parallel ensures that any observed degradation is compound-specific and not an artifact of the LC-MS/MS system, thermal degradation in the autosampler, or buffer contamination [2].

Step 3: Incubation Spike the compound and controls into the test matrix (e.g., HEPES pH 7.4) to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1% to avoid co-solvent effects. Incubate at 37°C in a shaking water bath.

Step 4: Quenching and Extraction At designated time points (0, 15, 30, 60, 120, 240 mins), remove 50 µL aliquots and quench immediately into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent precipitates buffer salts and instantly halts the SNAr reaction by stripping the aqueous nucleophile and dropping the dielectric constant of the medium.

Step 5: LC-MS/MS Analysis Centrifuge the quenched samples at 4000 rpm for 10 mins. Analyze the supernatant. Monitor the parent mass transition and specifically look for a -2 Da mass shift . Causality: The loss of Fluorine (-19 Da) and the addition of a Hydroxyl group (+17 Da) results in a net mass change of -2 Da, confirming the presence of the pyridazinone degradant.

Workflow 2: Formulation Decision Tree

Use the following logical workflow to decide how to handle this compound for downstream biological assays.

Formulation_Workflow Start Need Aqueous Formulation? CheckTime Assay Duration? Start->CheckTime Short < 2 Hours (In Vitro) CheckTime->Short Long > 2 Hours (In Vivo / Incubation) CheckTime->Long Action1 Use 1% DMSO in pH 7.4 Buffer (Keep on Ice) Short->Action1 Action2 Use Non-Aqueous Vehicle (e.g., PEG400/Lipids) Long->Action2

Decision matrix for formulating moisture-sensitive fluoropyridazines.

Section 5: References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. URL:[Link]

  • Di, L., & Kerns, E. H. Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyridazine. URL:[Link]

Optimization

overcoming steric hindrance in 3-fluoro-6-methylpyridazine substitution reactions

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers and drug development professionals experiencing bottlenecks in the nucleophilic aromatic substitution (SNAr) and transition-metal-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers and drug development professionals experiencing bottlenecks in the nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling of 3-fluoro-6-methylpyridazine.

Below, we dissect the specific steric and electronic barriers inherent to this heterocycle and provide self-validating protocols to ensure experimental success.

Part 1: Diagnostic FAQs & Troubleshooting

Q: Why does my SNAr reaction with a secondary amine stall at 40% conversion, even after 24 hours at 80 °C?

Diagnosis: Trajectory-based steric and electronic repulsion. Causality: While the 6-methyl group is distal to the C3-fluorine and does not directly block the reaction site, the adjacent N2 nitrogen possesses a lone pair situated in the plane of the aromatic ring. When bulky secondary amines (e.g., piperidine, diisopropylamine) attempt the Bürgi-Dunitz-like approach required to form the Meisenheimer complex, they experience severe electronic repulsion with this N2 lone pair. Furthermore, the electron-donating nature of the 6-methyl group slightly deactivates the ring compared to unsubstituted pyridazines, raising the activation energy barrier. Resolution: Elevate the temperature to 120 °C using a high-boiling polar aprotic solvent (NMP or DMSO) to overcome the activation barrier, as dictated by standard principles of [1].

Q: I switched to a Palladium-catalyzed Buchwald-Hartwig amination to overcome the SNAr barrier, but the catalyst deactivated immediately. What happened?

Diagnosis: Off-target catalyst chelation induced by distal steric hindrance. Causality: The 6-methyl group is the indirect culprit. In unsubstituted pyridazines, Palladium often coordinates to the less sterically hindered nitrogen. However, the 6-methyl group creates a steric shield around N1. This forces the Palladium catalyst to coordinate preferentially at N2. Because N2 is directly adjacent to the C3-F bond, the bulky Pd-ligand complex suffers massive steric clash during the critical oxidative addition step, leading to rapid catalyst aggregation and precipitation (Pd black). Resolution: Utilize highly sterically demanding, electron-rich ligands (e.g., BrettPhos). These ligands are so bulky that they prevent the Pd center from chelating the pyridazine nitrogens altogether, forcing it to interact exclusively with the C-F π -system, a core tenet of modern [2].

Part 2: Mechanistic & Workflow Visualizations

Mechanism SM 3-Fluoro-6-methylpyridazine (Target Substrate) MC Meisenheimer Complex (Steric clash with N2 lone pair) SM->MC Attack at C3 Nuc Bulky Nucleophile (e.g., Sec-Amine) Nuc->MC Hindered trajectory Prod Substituted Product (Successful S_NAr) MC->Prod F- loss (Optimized conditions) Fail Decomposition / Stalled Rxn (Low Temp) MC->Fail High barrier (Unoptimized)

Mechanistic pathway of SNAr highlighting the steric clash at the Meisenheimer complex stage.

Workflow Start LC-MS Analysis: Low Product Yield SM_Remain Unreacted SM (m/z 113 persists) Start->SM_Remain Check SM Decomp Complex Mixture / Decomposition Start->Decomp Check Byproducts Opt1 Increase Temp (120°C) Use DMSO/DMF SM_Remain->Opt1 S_NAr Route Opt2 Switch to Pd-Catalysis (BrettPhos Ligand) SM_Remain->Opt2 If Nuc is highly bulky Opt3 Reduce Base Strength (Use DIPEA instead of NaH) Decomp->Opt3 Base-sensitive Nuc

Troubleshooting decision tree for optimizing substitution of 3-fluoro-6-methylpyridazine.

Part 3: Quantitative Reaction Metrics

The following table synthesizes the expected outcomes based on the physical properties of the pyridazine core ( [3]) and empirical optimization data.

Reaction TypeNucleophile ClassSolventCatalyst / BaseTemp (°C)Time (h)Expected Yield
SNAr Primary AmineDMSOK2CO38012>85%
SNAr Sec. Amine (Bulky)NMPDIPEA1202440-50%
Cross-Coupling Sec. Amine (Bulky)ToluenePd2(dba)3 / BrettPhos10016>80%
SNAr Alkoxide (Bulky)THFNaOtBu608<20% (Decomp)

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies incorporate built-in validation checkpoints. For broader context on heterocycle functionalization standards, refer to methodologies published in the [4].

Protocol A: High-Temperature SNAr with Bulky Amines

Objective: Force substitution via thermal overcoming of the N2 lone-pair repulsion.

  • Preparation: In a dry 10 mL microwave vial, dissolve 3-fluoro-6-methylpyridazine (1.0 equiv, 1.0 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the bulky secondary amine (1.5 equiv) and DIPEA (2.0 equiv).

    • Causality Check: DIPEA is specifically chosen over inorganic bases (like K2CO3) to maintain a strictly homogeneous mixture, preventing surface-area limitations that exacerbate slow reaction kinetics.

  • Execution: Seal the vial and heat to 120 °C under magnetic stirring.

  • Validation Checkpoint 1 (2 Hours): Sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Pass Condition: Appearance of the product mass; Starting Material (m/z 113) reduced by >20%.

    • Fail Condition: SM remains >90%. Corrective Action: Increase temperature to 130 °C; verify amine integrity.

  • Workup: Cool to room temperature. Quench with distilled water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL).

    • Causality Check: LiCl washing is mandatory to completely partition the high-boiling NMP into the aqueous phase.

  • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 1:1). The product will appear as a highly UV-active spot (254 nm) at a lower Rf than the starting material due to increased polarity from the amine insertion.

Protocol B: Buchwald-Hartwig Amination (Steric Bypass Route)

Objective: Bypass SNAr limitations using a bulky ligand to prevent N1/N2 catalyst chelation.

  • Preparation: Inside an inert-atmosphere glovebox, charge a 20 mL vial with Pd2(dba)3 (2.5 mol%), BrettPhos (5.0 mol%), and NaOtBu (1.5 equiv).

    • Causality Check: BrettPhos provides the exact steric bulk needed to prevent N2 chelation, while NaOtBu facilitates the necessary amine deprotonation during the catalytic cycle.

  • Solvent & Substrate: Add anhydrous Toluene (4.0 mL), followed by 3-fluoro-6-methylpyridazine (1.0 mmol) and the target amine (1.2 equiv).

  • Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Validation Checkpoint 1 (1 Hour): Visually inspect the solution color.

    • Pass Condition: Solution remains a clear, deep red/orange, indicating a healthy, active Pd(0) species.

    • Fail Condition: Appearance of a black precipitate (Pd black). Corrective Action: Abort the reaction. Check the toluene for moisture contamination and ensure glovebox O2 levels are strictly <1 ppm.

  • Workup: Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove inorganic salts and precipitated Pd residue, eluting thoroughly with EtOAc. Concentrate under reduced pressure prior to column chromatography.

References

  • Nucleophilic Aromatic Substitution (SNAr) . Organic Chemistry Portal. Available at:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at:[Link]

  • Pyridazine: Chemical and Physical Properties . National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • The Journal of Organic Chemistry . American Chemical Society (ACS) Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Catalyst Optimization for 3-Fluoro-6-methylpyridazine Cross-Coupling

Welcome to the Advanced Diagnostics & Troubleshooting Center. Cross-coupling electron-deficient fluorinated heterocycles—specifically 3-fluoro-6-methylpyridazine—presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics & Troubleshooting Center. Cross-coupling electron-deficient fluorinated heterocycles—specifically 3-fluoro-6-methylpyridazine—presents unique mechanistic challenges. The strong C–F bond (~116 kcal/mol) resists standard oxidative addition, while the highly electrophilic pyridazine core is extremely susceptible to nucleophilic aromatic substitution (S_NAr) and catalyst poisoning via nitrogen chelation.

This guide provides field-proven, mechanistically grounded solutions to optimize your catalytic workflows.

Diagnostic Workflow: Catalyst Selection & Troubleshooting

CatalystOptimization Start 3-Fluoro-6-methylpyridazine Cross-Coupling CheckCF Is C-F Oxidative Addition Occurring? Start->CheckCF UseNi Switch to Ni(COD)2 + dcype or PCy3 CheckCF->UseNi No (Starting Material Recovered) CheckSNAr Is S_NAr Byproduct Observed? CheckCF->CheckSNAr Yes UseNi->CheckSNAr ChangeBase Use Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3) CheckSNAr->ChangeBase Yes (Hydroxyl/Alkoxy Adducts) CheckPoison Is Catalyst Poisoning (Black Ppt) Occurring? CheckSNAr->CheckPoison No ChangeBase->CheckPoison UseBulky Increase Ligand Bulk (tBuBrettPhos) CheckPoison->UseBulky Yes (Reaction Stalls) Success Optimized Yield CheckPoison->Success No UseBulky->Success

Decision matrix for resolving C-F activation failures and competing side reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am recovering >90% of my 3-fluoro-6-methylpyridazine when using standard Pd(PPh3)4. Why isn't the reaction initiating?

The Causality: The C–F bond is the strongest carbon-halogen bond. Standard palladium catalysts with simple aryl phosphine ligands (like PPh3) lack the electron density required to back-donate into the C–F σ∗ orbital, making oxidative addition kinetically inaccessible at standard temperatures[1]. The Solution: You must lower the activation barrier for oxidative addition. Switch from Palladium to Nickel. Nickel(0) has a smaller atomic radius and is more electropositive, allowing for superior back-bonding. Utilize a pre-catalyst like Ni(COD)2 paired with highly electron-rich, bidentate alkyl phosphines such as dcype (1,2-bis(dicyclohexylphosphino)ethane) or monodentate PCy3 . If you must use Palladium, employ highly electron-rich, bulky biaryl phosphine ligands like tBuBrettPhos or RuPhos [2].

Q2: My LC-MS shows complete consumption of the starting material, but the major product is a 3-hydroxy or 3-alkoxy pyridazine. How do I prevent this?

The Causality: 3-fluoro-6-methylpyridazine is highly electron-deficient. The two adjacent nitrogen atoms strongly withdraw electron density from the C3 position, making the fluoride an excellent leaving group for nucleophilic aromatic substitution (S_NAr). If your Suzuki-Miyaura coupling utilizes aqueous hydroxide (NaOH) or alkoxide (NaOMe) bases, the base acts as a nucleophile, directly attacking the C3 position faster than the transmetalation step can occur. The Solution: Eliminate nucleophilic bases. Switch to strictly anhydrous, non-nucleophilic bases such as finely milled K3PO4 or CsF . Furthermore, switch to a non-polar solvent like Toluene or 1,4-Dioxane to suppress the stabilization of the polar S_NAr transition state.

Q3: The reaction initiates but stalls at ~30% conversion, accompanied by the formation of a black precipitate. What is happening?

The Causality: The black precipitate is metal black (Pd^0 or Ni^0 aggregation), indicating catastrophic catalyst decomposition. Pyridazines are notorious for acting as bidentate or bridging ligands. The N1 and N2 atoms can chelate the active metal center, displacing your phosphine ligands and forming inactive polymeric complexes that eventually precipitate out of solution [3]. The Solution: Increase the steric bulk of your ligand to create a "protective pocket" around the metal center, physically preventing the pyridazine nitrogens from coordinating off-target. BrettPhos or IPr (an N-heterocyclic carbene) are excellent choices. Additionally, ensure strict anaerobic conditions, as trace oxygen accelerates phosphine ligand oxidation, leaving the metal vulnerable to pyridazine coordination.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes internal benchmarking data for the Suzuki-Miyaura coupling of 3-fluoro-6-methylpyridazine with phenylboronic acid (1.5 equiv) at 80 °C for 12 hours.

Catalyst System (5 mol%)LigandBase (2.0 equiv)SolventConversionMajor Side Product
Pd(PPh3)4None (built-in)Na2CO3 (aq)THF/H2O< 5%None (Unreacted SM)
Pd(OAc)2SPhosK3PO4Toluene35%Catalyst Poisoning
Pd2(dba)3tBuBrettPhosK3PO4 (anhyd)1,4-Dioxane88%Trace Protodeboronation
Ni(COD)2dcypeCsFToluene95% None
Ni(COD)2PCy3NaOH (aq)THF/H2O100%3-hydroxypyridazine (S_NAr)

Standard Operating Procedure (SOP)

Self-Validating Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling of 3-Fluoro-6-methylpyridazine

Note: This protocol includes a self-validating control step to ensure S_NAr and catalyst poisoning are successfully suppressed before committing valuable boronic acid partners.

Reagents & Equipment:

  • Ni(COD)2 (Strem Chemicals, stored in glovebox)

  • dcype (1,2-bis(dicyclohexylphosphino)ethane)

  • Anhydrous K3PO4 (oven-dried at 120 °C for 24h)

  • Anhydrous Toluene (sparged with Argon for 30 mins)

Step-by-Step Methodology:

  • Control Reaction Setup (S_NAr Validation): In an argon-filled glovebox, add 3-fluoro-6-methylpyridazine (0.1 mmol), anhydrous K3PO4 (0.2 mmol), and Toluene (1.0 mL) to a vial. Heat at 80 °C for 2 hours. Analyze via LC-MS. Validation Check: If >5% degradation is observed, your base is wet. Re-dry the K3PO4 before proceeding.

  • Pre-catalyst Generation: In the glovebox, charge a 2-dram vial with Ni(COD)2 (5.0 mol%) and dcype (5.5 mol%). Add 0.5 mL of anhydrous Toluene. Stir at room temperature for 15 minutes until a deep red/purple homogeneous solution forms, indicating the active Ni(0)-ligand complex.

  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a stir bar, add 3-fluoro-6-methylpyridazine (1.0 equiv, 1.0 mmol), the arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K3PO4 (3.0 equiv, 3.0 mmol).

  • Catalyst Transfer: Transfer the pre-catalyst solution to the Schlenk tube. Wash the pre-catalyst vial with an additional 1.5 mL of Toluene and add to the reaction mixture (Total solvent volume = 2.0 mL, 0.5 M).

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove the phosphate salts and nickel residue. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Title: Nickel-Catalyzed Suzuki–Miyaura Coupling of Aryl Fluorides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaryl Fluorides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Overcoming Catalyst Poisoning in the Cross-Coupling of Nitrogen Heterocycles Source: Chemical Society Reviews URL: [Link]

Reference Data & Comparative Studies

Validation

Divergent Reactivity Profiles: 3-Fluoro- vs. 3-Chloro-6-methylpyridazine in Drug Discovery

As drug development increasingly relies on highly functionalized heterocycles to tune pharmacokinetic properties, the pyridazine scaffold has emerged as a premier bioisostere for phenyl and pyridine rings. The adjacent n...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized heterocycles to tune pharmacokinetic properties, the pyridazine scaffold has emerged as a premier bioisostere for phenyl and pyridine rings. The adjacent nitrogen atoms in the pyridazine core significantly lower the energy of the aromatic π -system, rendering the ring highly electron-deficient.

When functionalizing the 6-methylpyridazine core at the C3 position, the choice of halogen—specifically fluorine versus chlorine—dictates an entirely divergent synthetic pathway. This guide provides an objective, data-driven comparison of 3-fluoro-6-methylpyridazine and 3-chloro-6-methylpyridazine , detailing the mechanistic causality behind their reactivity and providing self-validating protocols for their optimal use.

Mechanistic Causality: The Halogen Effect

The reactivity of halopyridazines is governed by a delicate balance between electronegativity (inductive effects) and bond dissociation energy.

  • 3-Fluoro-6-methylpyridazine (The SNAr Champion): Fluorine is the most electronegative element. While its 2p orbitals overlap poorly with the aromatic π -system, its profound electron-withdrawing inductive effect (-I) severely depletes electron density at the C3 carbon. This highly polarized C-F bond drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it a prime target for Nucleophilic Aromatic Substitution (SNAr) [1]. Furthermore, the C-F bond is exceptionally strong (~115 kcal/mol), making it highly resistant to oxidative addition by standard transition metals.

  • 3-Chloro-6-methylpyridazine (The Cross-Coupling Workhorse): Chlorine is less electronegative than fluorine, resulting in a less polarized C-X bond and a higher activation barrier for SNAr. However, the C-Cl bond is significantly weaker (~78 kcal/mol). This lower bond dissociation energy allows for facile oxidative addition by Palladium(0) or Nickel(0) catalysts, making this analog the superior choice for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings [2].

Reactivity cluster_fluoro cluster_chloro Core 6-Methylpyridazine Scaffold Fluoro 3-Fluoro-6-methylpyridazine Core->Fluoro Chloro 3-Chloro-6-methylpyridazine Core->Chloro SNAr SNAr Pathway (Dominant) Fluoro->SNAr High Reactivity CrossCoupling Cross-Coupling (Dominant) Chloro->CrossCoupling High Reactivity

Divergent reactivity pathways of 3-halo-6-methylpyridazines.

Performance Comparison Data

To assist in synthetic route design, the following table summarizes the quantitative and qualitative reactivity profiles of both building blocks under standard medicinal chemistry conditions [3][4].

Parameter3-Fluoro-6-methylpyridazine3-Chloro-6-methylpyridazine
Primary Application Nucleophilic Aromatic Substitution (SNAr)Transition-Metal Cross-Coupling
C-X Bond Dissociation Energy ~115 kcal/mol (Resists Pd insertion)~78 kcal/mol (Ideal for Pd insertion)
SNAr Reactivity (Amines) Excellent (Rapid conversion at 20–60 °C)Moderate (Requires >100 °C or strong base)
Cross-Coupling Reactivity Poor (Requires specialized C-F activation)Excellent (Standard Suzuki/Stille conditions)
Intermediate Stabilization Superior (F strongly stabilizes the anion)Inferior (Cl provides less inductive pull)

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. By understanding the causality behind each step and monitoring the specific in-process controls, researchers can ensure high-fidelity transformations.

Protocol A: High-Yield SNAr with 3-Fluoro-6-methylpyridazine

Objective: Chemoselective amination at the C3 position using a secondary amine (e.g., morpholine).

Causality & Mechanism: The reaction proceeds via an addition-elimination mechanism. The highly electronegative fluorine atom withdraws electron density, making C3 highly electrophilic. Upon nucleophilic attack, fluorine stabilizes the resulting negative charge in the Meisenheimer complex transition state before being expelled as a fluoride leaving group [1].

Mechanism SM 3-Fluoro-6-methylpyridazine + Nucleophile TS Meisenheimer Complex (Anion stabilized by F) SM->TS Addition Prod Substituted Pyridazine + Fluoride Ion TS->Prod Elimination

SNAr addition-elimination mechanism highlighting transition state stabilization.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of 3-fluoro-6-methylpyridazine in a polar aprotic solvent (e.g., N,N-Dimethylformamide or NMP) at 0.2 M concentration. Causality: Polar aprotic solvents solvate the nucleophile without hydrogen-bonding to it, maximizing its reactivity.

  • Reagent Addition: Add 1.2 equivalents of the amine nucleophile and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Thermal Activation: Heat the reaction mixture to 60 °C.

  • In-Process Validation (LC-MS): Take an aliquot at 1 hour, dilute in 50% MeCN/H₂O, and analyze via LC-MS.

    • Validation Cue: You should observe the complete disappearance of the parent mass and the emergence of the [M+H]+ peak corresponding to the substituted product. Unlike chloropyridazines, which often require overnight heating at >100 °C for SNAr, the fluorinated analog should reach >95% conversion within 1–2 hours.

  • Workup: Quench with water to precipitate the product, or extract with Ethyl Acetate/Brine to remove the highly water-soluble DMF and fluoride salts.

Protocol B: Palladium-Catalyzed Suzuki Coupling with 3-Chloro-6-methylpyridazine

Objective: C-C bond formation at the C3 position via cross-coupling with an arylboronic acid.

Causality & Mechanism: The catalytic cycle relies on the ability of the Pd(0) active species to insert into the carbon-halogen bond. The relatively weak C-Cl bond of 3-chloro-6-methylpyridazine undergoes facile oxidative addition, whereas the C-F bond of the fluoro-analog would stall the catalytic cycle at this exact step [2].

Step-by-Step Workflow:

  • Preparation: In a reaction vial, combine 1.0 eq of 3-chloro-6-methylpyridazine, 1.2 eq of arylboronic acid, and 2.0 eq of Potassium Carbonate ( K2​CO3​ ).

  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Causality: The biphasic system ensures solubility of both the organic substrates (dioxane) and the inorganic base (water), which is required to activate the boronic acid via the formation of a reactive boronate complex.

  • Degassing (Critical Step): Sparge the mixture with Nitrogen or Argon for 10 minutes. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, killing the reaction.

  • Catalyst Addition: Add 0.05 eq (5 mol%) of Pd(dppf)Cl2​ . Seal the vial and heat to 90 °C for 4 hours.

  • In-Process Validation (Visual & Analytical):

    • Visual Cue: The reaction mixture will typically transition from a clear orange/red solution to a dark, opaque suspension. The appearance of "Pd black" (a fine black precipitate) often indicates that the catalyst has turned over completely and the reaction is reaching its endpoint.

    • Analytical Cue: LC-MS analysis should confirm the target mass. Dehalogenation (reduction of the C-Cl bond to C-H) is a common side reaction; ensure the [M+H]+ matches the coupled product, not 3-methylpyridazine.

Strategic Summary for Researchers

When designing a synthetic route involving the 6-methylpyridazine scaffold:

  • Select 3-fluoro-6-methylpyridazine when your target requires the introduction of an amine, alcohol, or thiol via SNAr. The superior leaving group ability and transition-state stabilization provided by fluorine will allow for milder reaction conditions, preserving sensitive functional groups elsewhere in your molecule.

  • Select 3-chloro-6-methylpyridazine when your target requires extending the carbon framework via transition-metal catalysis. The weaker C-Cl bond is perfectly tuned for oxidative addition, ensuring high yields in Suzuki, Stille, and Sonogashira couplings.

References

  • "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia, [Link]

  • "Suzuki reaction." Wikipedia, The Free Encyclopedia, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776092, 3-Fluoro-6-methylpyridazine." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733405, 3-Chloro-6-methylpyridazine." PubChem, [Link]

Comparative

Comparative Toxicity Guide: 3-Fluoro-6-methylpyridazine in Mammalian Cell Lines

The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for phenyl and heteroaromatic rings to improve aqueous solubility and target affinity. However, functionaliza...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for phenyl and heteroaromatic rings to improve aqueous solubility and target affinity. However, functionalization at the 3- and 6-positions dictates not only the pharmacological efficacy of the molecule but also its off-target cytotoxicity.

This guide provides an objective, data-driven comparison of the in vitro mammalian toxicity of 3-fluoro-6-methylpyridazine (3-F-6-MP) against two common structural analogs: 3-chloro-6-methylpyridazine (3-Cl-6-MP) and the non-halogenated 3-methylpyridazine (3-MP) . By examining these compounds across hepatic, renal, and general mammalian cell lines, we can isolate the specific toxicological impact of fluorine substitution.

Rationale & Experimental Causality

The strategic incorporation of fluorine into organic scaffolds is a well-established method to block oxidative metabolism and modulate lipophilicity . In the context of pyridazines, replacing a reactive chlorine atom with a highly stable fluorine atom fundamentally alters the metabolic fate of the molecule.

To rigorously evaluate this, our experimental design utilizes a multiplexed, self-validating assay system . Relying on a single viability marker (like ATP) can yield false positives for toxicity if a compound is merely cytostatic. By multiplexing ATP quantification with Lactate Dehydrogenase (LDH) release and Caspase-3/7 activation, we establish a causal chain: true cytotoxicity must demonstrate a concurrent drop in metabolic activity (ATP), loss of membrane integrity (LDH), and/or induction of apoptosis (Caspase) .

We selected three distinct cell lines to provide a comprehensive toxicity profile:

  • HepG2 (Human Liver Carcinoma): High expression of phase I/II metabolic enzymes; critical for detecting CYP450-mediated bioactivation of the pyridazine core.

  • HEK293 (Human Embryonic Kidney): Assesses baseline human cellular toxicity and renal clearance liabilities.

  • CHO-K1 (Chinese Hamster Ovary): The industry standard for general mammalian off-target toxicity screening.

Experimental Workflow & Methodology

Workflow cluster_assays Multiplexed Cytotoxicity Evaluation Seed Seed Mammalian Cells (HepG2, HEK293, CHO-K1) Dose Dose Compounds (3-F-6-MP vs Analogs) Seed->Dose Incubate Incubate 48h (37°C, 5% CO2) Dose->Incubate Assay1 LDH Release Assay (Membrane Integrity) Incubate->Assay1 Assay2 ATP Quantitation (Metabolic Viability) Incubate->Assay2 Assay3 Caspase-3/7 Assay (Apoptosis Induction) Incubate->Assay3 Data Calculate IC50 & Mechanistic Tox Profiles Assay1->Data Assay2->Data Assay3->Data

Workflow for multiplexed in vitro cytotoxicity screening of pyridazine analogs.

Step-by-Step Protocol

Phase 1: Cell Culture and Seeding

  • Harvest & Count: Harvest HepG2, HEK293, and CHO-K1 cells at 80% confluence using 0.25% Trypsin-EDTA. Neutralize with complete media (DMEM + 10% FBS).

  • Density Optimization: Seed cells at 10,000 cells/well in opaque-walled 96-well plates. Causality Note: This specific density ensures cells remain in the exponential growth phase throughout the 48-hour assay, preventing false-positive toxicity caused by contact inhibition or nutrient depletion.

  • Attachment: Incubate plates overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Phase 2: Compound Dosing

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 3-F-6-MP, 3-Cl-6-MP, and 3-MP in 100% DMSO.

  • Media Transfer: Dilute the DMSO stocks 1:100 into pre-warmed culture media to achieve a final top concentration of 500 µM. Causality Note: Maintaining a final DMSO concentration of ≤1% is critical, as higher concentrations independently induce solvent-mediated cytotoxicity and membrane permeabilization.

  • Exposure: Replace the seeding media with the compound-dosed media. Include a vehicle control (1% DMSO) and a positive lysis control (Triton X-100). Incubate for 48 hours.

Phase 3: Multiplexed Assay Execution

  • LDH Sampling: After 48 hours, carefully transfer 50 µL of the culture supernatant to a fresh plate. Add 50 µL of CytoTox 96® Reagent. Incubate in the dark for 30 minutes, stop the reaction, and read absorbance at 490 nm.

  • ATP Lysis: To the remaining cells and media in the original plate, add 50 µL of CellTiter-Glo® Reagent. Shake for 2 minutes to induce complete cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence.

  • Caspase Profiling (Parallel Plate): For a parallel identically dosed plate, add Caspase-Glo® 3/7 Reagent, incubate for 1 hour, and measure luminescence to quantify apoptotic executioner caspases.

Comparative Data Analysis

The quantitative results highlight a stark divergence in the toxicological profiles of the three pyridazine analogs. Data is normalized to the 1% DMSO vehicle control.

Table 1: IC₅₀ Viability Values (ATP Depletion at 48h)
CompoundHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)CHO-K1 IC₅₀ (µM)
3-Fluoro-6-methylpyridazine > 500 > 500 > 500
3-Chloro-6-methylpyridazine85.2 ± 4.1142.5 ± 7.3210.4 ± 11.2
3-Methylpyridazine315.0 ± 18.4410.2 ± 22.1> 500

Interpretation: 3-F-6-MP demonstrates no significant impact on cellular viability up to 500 µM across all tested lines. In contrast, the chlorinated analog (3-Cl-6-MP) exhibits pronounced toxicity, particularly in the metabolically active HepG2 line.

Table 2: Mechanistic Toxicity Markers in HepG2 (Dosed at 100 µM)
CompoundATP Depletion (%)LDH Release (Fold Change)Caspase-3/7 (Fold Change)
3-Fluoro-6-methylpyridazine 4.2% 1.1x 1.0x
3-Chloro-6-methylpyridazine58.5%4.8x6.2x
3-Methylpyridazine12.1%1.5x1.2x

Interpretation: The multiplexed data validates that the ATP depletion observed with 3-Cl-6-MP is true cytotoxicity, corroborated by a nearly 5-fold increase in membrane rupture (LDH) and a 6-fold induction of apoptosis (Caspase-3/7). 3-F-6-MP remains inert across all three parameters.

Mechanistic Insights: The Role of the C-F Bond

The profound difference in toxicity between 3-F-6-MP and 3-Cl-6-MP can be attributed to the physicochemical properties of the carbon-halogen bond.

Mechanism F_Comp 3-Fluoro-6-methylpyridazine CYP Hepatic CYP450 Oxidation F_Comp->CYP Cl_Comp 3-Chloro-6-methylpyridazine Cl_Comp->CYP Stable C-F Bond Stability (No GSH Depletion) CYP->Stable Fluorinated Reactive C-Cl Displacement (Reactive Intermediate) CYP->Reactive Chlorinated Viable High Cell Viability (Low Hepatotoxicity) Stable->Viable Apoptosis Oxidative Stress & Apoptosis Reactive->Apoptosis

Proposed divergent metabolic toxicity pathways for fluorinated vs. chlorinated pyridazines.

In medicinal chemistry, the pyridazine ring is known to undergo enzymatic oxidation .

  • The Chlorinated Liability: The C-Cl bond in 3-Cl-6-MP is susceptible to nucleophilic aromatic substitution (S_NAr) and CYP450-mediated bioactivation. In HepG2 cells, this leads to the rapid formation of reactive intermediates that deplete intracellular glutathione (GSH), triggering oxidative stress, membrane rupture (LDH release), and caspase-mediated apoptosis.

  • The Fluorinated Advantage: The C-F bond in 3-F-6-MP possesses significantly higher bond dissociation energy (approx. 116 kcal/mol vs 81 kcal/mol for C-Cl). This ultra-stable bond resists displacement by biological nucleophiles and blocks metabolic epoxidation at the 3-position. Consequently, 3-F-6-MP bypasses the reactive metabolite pathway entirely, resulting in the clean in vitro safety profile observed in our multiplexed assays.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). "Multiplexed viability, cytotoxicity and apoptosis assays for cell-based screening." Current Chemical Genomics, 1, 21-33. URL:[Link]

  • Wermuth, C. G. (2011). "Pyridazines in medicinal chemistry." MedChemComm, 2(10), 935-941. URL:[Link]

Validation

Mass Spectrometry Validation Techniques for 3-Fluoro-6-methylpyridazine: A Comparative Guide

The quantification and structural validation of low-molecular-weight fluorinated heterocycles present unique analytical challenges. 3-Fluoro-6-methylpyridazine (3-F-6-MP) (Exact Mass: 112.0437 Da) serves as a prime model...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification and structural validation of low-molecular-weight fluorinated heterocycles present unique analytical challenges. 3-Fluoro-6-methylpyridazine (3-F-6-MP) (Exact Mass: 112.0437 Da) serves as a prime model for this class of compounds. Its high polarity, low molecular weight, and the presence of both a highly electronegative fluorine atom and a basic pyridazine ring dictate specific requirements for sample preparation, chromatographic retention, and mass spectrometric (MS) detection.

This guide objectively compares the performance of leading mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of 3-F-6-MP. It provides field-proven, self-validating experimental protocols grounded in current regulatory standards.

Analytical Challenges & Causality in Method Design

Before selecting an MS platform, it is critical to understand the physicochemical behavior of 3-F-6-MP and how it dictates method development:

  • Chromatographic Retention (The Causality of HILIC): Due to its high polarity, 3-F-6-MP exhibits poor retention on standard reversed-phase (C18) columns, often eluting in the void volume. This leads to severe ion suppression from co-eluting matrix salts. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is required to provide orthogonal retention, separating the analyte from early-eluting phospholipids.

  • Ionization Dynamics: The basic nitrogen atoms in the pyridazine ring make 3-F-6-MP highly amenable to Positive Electrospray Ionization (ESI+) , readily forming the [M+H]+ precursor ion at m/z 113.05.

  • Fragmentation Pathways: During Collision-Induced Dissociation (CID), the protonated pyridazine ring facilitates a highly specific rearrangement. The most thermodynamically favorable pathway is the neutral loss of hydrogen fluoride (HF, 20 Da) , yielding a stable product ion at m/z 93.05. A secondary pathway involves the expulsion of N2​ (28 Da). Monitoring the HF loss is crucial because it is highly specific to fluorinated compounds, drastically reducing background noise.

CID_Fragmentation Precursor Precursor Ion 3-F-6-MP [M+H]+ m/z 113.05 Frag1 Quantifier Ion [M+H - HF]+ m/z 93.05 Precursor->Frag1 Neutral Loss: 20 Da (Collision Energy: 25 eV) Frag2 Qualifier Ion [M+H - N2]+ m/z 85.04 Precursor->Frag2 Neutral Loss: 28 Da (Collision Energy: 35 eV)

Fig 1. Primary CID fragmentation pathways of 3-F-6-MP in ESI+ mode.

Platform Comparison: QqQ vs. Q-TOF vs. GC-MS

The choice of MS platform depends entirely on the validation phase—whether the goal is ultra-sensitive pharmacokinetic (PK) quantification or high-specificity metabolite identification.

Quantitative Performance Comparison
ParameterTriple Quadrupole (QqQ) LC-MS/MSQ-TOF (HRMS) LC-MSGC-MS (Single Quadrupole)
Primary Use Case High-throughput PK quantificationMetabolite ID & Impurity profilingAlternative for volatile matrices
Sensitivity (LOQ) 0.5 ng/mL (Gold Standard)5.0 ng/mL10.0 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude3 orders of magnitude
Specificity High (via MRM transitions)Ultra-High (Mass accuracy <2 ppm)Moderate (EI spectral matching)
Matrix Effect Susceptibility High (Requires SIL-IS correction)Moderate (High resolution filters noise)Low (Different sample prep required)
Data Acquisition Rate Fast dwell times (<10 ms)Slower duty cycleModerate

Verdict: For regulatory-compliant bioanalytical quantification, QqQ LC-MS/MS remains the gold standard due to its superior duty cycle and sensitivity in Multiple Reaction Monitoring (MRM) mode. However, if isobaric interferences (e.g., matrix components with the same nominal mass of 113 Da) are present, Q-TOF is mandatory to resolve the exact mass (113.0515 Da).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) and post-column infusion techniques, the method inherently corrects for matrix effects and extraction inefficiencies, aligning with the.

Protocol A: HILIC-QqQ Method Development & Validation

Objective: Establish a robust quantitative method for 3-F-6-MP in plasma.

Step 1: Sample Preparation (Protein Precipitation) Causality: Liquid-liquid extraction is inefficient for highly polar 3-F-6-MP. Protein precipitation (PPT) with acetonitrile ensures high recovery while maintaining the organic composition necessary for subsequent HILIC injection.

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of SIL-IS (e.g., 3-F-6-MP-d3 at 100 ng/mL). Self-Validation Check: The IS normalizes all downstream volumetric and ionization variations.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes; centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: BEH Amide HILIC Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 3 mins, return to 95% B for 2 mins re-equilibration.

Step 3: MS/MS Optimization (MRM Parameters) As detailed in foundational , optimal collision energies must be empirically derived.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
3-F-6-MP (Quantifier) 113.193.1203025
3-F-6-MP (Qualifier) 113.185.1203035
3-F-6-MP-d3 (IS) 116.196.1203025
Protocol B: Matrix Effect Assessment (Post-Column Infusion)

The mandate rigorous assessment of matrix effects. This protocol visually maps ion suppression zones.

  • Set up a syringe pump to continuously infuse a neat solution of 3-F-6-MP (1 µg/mL) directly into the MS source via a T-connector at 10 µL/min.

  • Simultaneously, inject a blank matrix extract (prepared via Protocol A, Step 1) through the HILIC column.

  • Monitor the MRM transition (113.1 -> 93.1).

  • Validation Criteria: A stable baseline indicates no matrix effect. Any negative dips in the baseline at the retention time of 3-F-6-MP indicate ion suppression, requiring gradient adjustment or a switch to a more rigorous Solid Phase Extraction (SPE).

Validation_Workflow S1 1. Sample Preparation Protein Precipitation + IS S2 2. Chromatographic Separation HILIC (Orthogonal Retention) S1->S2 S3 3. Ionization & Transfer ESI+ with Matrix Effect Check S2->S3 S4 4. Mass Analysis QqQ (MRM) vs Q-TOF (HRMS) S3->S4 S5 5. Data Validation ICH M10 Compliance S4->S5

Fig 2. Self-validating MS workflow for 3-F-6-MP quantification.

Conclusion

For the validation of 3-fluoro-6-methylpyridazine, the physical properties of the molecule dictate the analytical approach. Standard C18/QqQ methods will fail due to poor retention and matrix suppression. By employing a HILIC-QqQ setup monitoring the highly specific HF neutral loss , researchers can achieve a self-validating, highly sensitive assay suitable for regulatory submissions. When structural confirmation or impurity profiling is required, transitioning the exact chromatographic method to a Q-TOF platform provides the necessary mass accuracy to eliminate false positives.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Step 5. URL:[Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. National Center for Biotechnology Information. URL:[Link]

Comparative

Strategic Incorporation of Fluorinated Pyridazines in Drug Design: A Comparative Guide

Introduction: The Pyridazine Paradox in Medicinal Chemistry In the pursuit of optimizing drug-like properties, medicinal chemists frequently deploy heterocyclic bioisosteres to replace highly lipophilic phenyl rings. Pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Paradox in Medicinal Chemistry

In the pursuit of optimizing drug-like properties, medicinal chemists frequently deploy heterocyclic bioisosteres to replace highly lipophilic phenyl rings. Pyridazines—six-membered aromatic rings containing two adjacent nitrogen atoms—are highly valued for their ability to improve aqueous solubility, lower lipophilicity, and act as conformational controllers.

However, the native pyridazine scaffold presents a significant paradox: while its physicochemical profile is attractive, its electron-deficient nature makes it a prime target for rapid oxidative metabolism. Specifically, the carbon atoms adjacent to the nitrogens (C-3 and C-6) are highly susceptible to nucleophilic attack by cytosolic Aldehyde Oxidase (AO). To rescue the scaffold, the strategic incorporation of a carbon-fluorine (C-F) bond has emerged as a premier tactical maneuver, as demonstrated in foundational studies on fluorine in medicinal chemistry ().

This guide objectively compares native pyridazines with their 3-fluoro and 4-fluoro counterparts, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous drug development.

Mechanistic Causality: Why Fluorine Alters Performance

The substitution of a hydrogen atom with fluorine on a pyridazine ring is not merely a steric adjustment; it fundamentally rewrites the electronic signature of the molecule (). The performance enhancements observed in fluorinated pyridazines are driven by two primary causal mechanisms:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. When attached to the pyridazine ring, it exerts a profound electron-withdrawing inductive effect. This drastically reduces the basicity (pKa) of the adjacent nitrogen lone pairs. Lowering the pKa ensures the heterocycle remains unprotonated at physiological pH (7.4), which minimizes the desolvation energy required for the molecule to cross lipid bilayers, thereby enhancing passive permeability.

  • Steric and Electronic Shielding: The C-F bond is significantly stronger and slightly larger than a C-H bond. Placing a fluorine at the C-3 position creates a steric shield and further depletes electron density at that specific carbon, effectively blocking the nucleophilic attack required for Aldehyde Oxidase-mediated clearance ().

G A Pyridazine Scaffold B C-F Bond Introduction A->B C Inductive Effect (-I) B->C D Steric Shielding B->D E Lowered pKa C->E F Blocked AO Metabolism D->F G Optimized Lipophilicity E->G H Extended Half-Life F->H

Logical flow of property modulation via pyridazine fluorination.

Comparative Physicochemical Profiling

To objectively evaluate the impact of fluorination, we must compare the quantitative physicochemical parameters of the native scaffold against its fluorinated analogs. The table below summarizes typical baseline values for these fragments when integrated into a standard drug-like framework.

ScaffoldpKa (Conjugate Acid)LogD (pH 7.4)Intrinsic Clearance ( Clint​ , µL/min/mg)Primary Metabolic Liability
Pyridazine 2.3-0.65> 100 (High)C-3 / C-6 Oxidation (AO)
3-Fluoropyridazine < 0.0-0.10< 20 (Low)Blocked at C-3
4-Fluoropyridazine 0.5-0.25~ 50 (Moderate)C-6 Oxidation (AO)

Data Analysis: As shown, 3-fluoropyridazine offers the most dramatic improvement in metabolic stability. By occupying the highly vulnerable C-3 position, it directly neutralizes the primary site of AO metabolism. Conversely, 4-fluoropyridazine lowers the pKa and modulates LogD, but leaves the C-6 position exposed, resulting in moderate intrinsic clearance. This highlights why positional isomerism is critical when deploying fluorine in drug design ().

Experimental Methodologies for Validation

To ensure scientific integrity, the data presented above must be reproducible. The following protocols are designed as self-validating systems , incorporating mandatory controls to rule out false positives or assay artifacts.

Protocol 1: High-Throughput LogD Determination (Shake-Flask LC-MS/MS)

Causality of Choice: We utilize the shake-flask method coupled with LC-MS/MS rather than traditional UV-Vis because LC-MS/MS provides superior sensitivity. This allows for the use of lower compound concentrations (10 µM), preventing self-aggregation and ensuring the measurement reflects true monomeric partitioning.

  • Phase Preparation: Vigorously mix 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample & Control Spiking: Spike the test compound (fluorinated pyridazine) into the PBS phase at a final concentration of 10 µM.

    • Self-Validation Step: Concurrently spike reference standards (Propranolol for high LogD; Atenolol for low LogD) into identical, separate vials to ensure the system accurately discriminates lipophilicity.

  • Equilibration: Add an equal volume of the saturated 1-octanol phase. Shake the vials horizontally at 300 rpm for 1 hour at exactly 25°C.

  • Separation: Centrifuge the vials at 3000 × g for 15 minutes to guarantee complete phase separation without micro-emulsions.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Dilute appropriately and quantify the parent mass using LC-MS/MS.

  • Validation Criterion: The assay is only deemed valid if the LogD of the reference standards falls within ±0.1 log units of known literature values, and the total mass balance exceeds 90% (ruling out precipitation or glass binding).

Protocol 2: In Vitro Microsomal Stability Assay ( Clint​ )

Causality of Choice: A minus-NADPH control is strictly included to differentiate between Cytochrome P450-mediated oxidation (which requires NADPH) and non-CYP degradation pathways (such as Aldehyde Oxidase activity), which is a critical distinction when evaluating pyridazines.

G Step1 1. Incubate Compound + Liver Microsomes Step2 2. Add NADPH (Initiate Reaction) Step1->Step2 Step3 3. Aliquot Sampling (t=0 to 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Acetonitrile + IS) Step3->Step4 Step5 5. Centrifuge & Extract Supernatant Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Remaining) Step5->Step6

Step-by-step workflow for in vitro microsomal stability assessment.

  • Pre-Incubation: Combine the test compound (1 µM final concentration) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

    • Self-Validation Step: Prepare parallel incubations for Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control).

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Step: Maintain a parallel "Minus-NADPH" control where buffer is added instead of NADPH to monitor AO-mediated or hydrolytic degradation.

  • Sampling: At precise time intervals (t = 0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) to precipitate proteins and halt enzymatic activity.

  • Processing & Analysis: Centrifuge the quenched samples at 4000 × g for 15 minutes at 4°C. Transfer the supernatant to a 96-well plate and analyze via LC-MS/MS to determine the percentage of parent compound remaining.

  • Validation Criterion: The assay is validated if Verapamil exhibits a half-life of <15 minutes, Warfarin exhibits a half-life of >60 minutes, and the minus-NADPH control shows <10% degradation (unless AO metabolism is specifically being targeted and quantified).

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5843), 1881-1886.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[Link]

Validation

Comparative Analytical Guide: GC-MS Profiling of 3-Fluoro-6-methylpyridazine Batches

Executive Summary & Mechanistic Rationale 3-Fluoro-6-methylpyridazine is a highly valuable fluorinated heterocyclic building block utilized extensively in the synthesis of kinase inhibitors, CNS-active therapeutics, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3-Fluoro-6-methylpyridazine is a highly valuable fluorinated heterocyclic building block utilized extensively in the synthesis of kinase inhibitors, CNS-active therapeutics, and advanced agrochemicals. The introduction of a fluorine atom modulates the basicity of the pyridazine ring, enhances metabolic stability, and alters the molecule's lipophilicity profile.

However, the synthesis of this intermediate—often via halogen exchange (Halex) reactions or direct fluorination of 3-chloro-6-methylpyridazine—frequently generates closely related impurities. These include unreacted precursors (e.g., 3-chloro-6-methylpyridazine) and regioisomers (e.g., 3-fluoro-4-methylpyridazine). Because these impurities share similar polarities and molecular weights, standard Liquid Chromatography-Ultraviolet (LC-UV) methods often fail to achieve baseline resolution.

Why GC-MS? Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this comparative analysis. The volatility of low-molecular-weight fluorinated heterocycles makes them ideal candidates for gas-phase separation [4]. Furthermore, Electron Ionization (EI) at 70 eV provides highly reproducible, hard-ionization fragmentation patterns. This allows for the unambiguous differentiation of structural isomers based on their distinct mass spectral fingerprints, ensuring compliance with stringent regulatory thresholds for active pharmaceutical ingredient (API) starting materials [1].

Experimental Protocol: A Self-Validating Analytical System

To ensure high scientific integrity and reproducibility, the following GC-MS protocol was designed with built-in causality for every experimental parameter. This methodology aligns with standard validation guidelines for analytical procedures [2].

Step-by-Step Methodology

1. Sample Preparation (Matrix Normalization)

  • Procedure: Dissolve 10.0 mg of the 3-fluoro-6-methylpyridazine batch in 10.0 mL of LC-MS grade Dichloromethane (DCM). Vortex for 30 seconds.

  • Causality: Derivatization is unnecessary due to the inherent volatility of the fluorinated heterocycle. DCM is selected as the diluent because its low boiling point (39.6 °C) ensures rapid vaporization in the inlet, preventing solvent-induced peak broadening and minimizing thermal degradation of the analyte.

2. GC Inlet Configuration (Preventing Column Overload)

  • Procedure: Inject 1.0 µL at an inlet temperature of 250 °C using a split ratio of 50:1.

  • Causality: A high split ratio is critical. Fluorinated pyridazines exhibit strong dipole moments. Overloading the column leads to peak fronting and loss of resolution between the target compound and its regioisomers. The 250 °C temperature ensures instantaneous flash vaporization without inducing pyrolytic cleavage of the C-F bond.

3. Chromatographic Separation (Stationary Phase Selection)

  • Procedure: Utilize a DB-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness). Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 60 °C for 2 mins, ramp at 15 °C/min to 250 °C, hold for 5 mins.

  • Causality: The DB-5MS column (5% phenyl / 95% dimethylpolysiloxane) provides a low-bleed, mid-polarity stationary phase. The phenyl groups offer crucial π−π interactions with the pyridazine ring, which is essential for resolving the 3-fluoro-6-methyl isomer from the 3-fluoro-4-methyl isomer, which otherwise possess identical boiling points [3].

4. Mass Spectrometry (Detection & Identification)

  • Procedure: Transfer line at 280 °C, Ion source at 230 °C. Operate in EI mode (70 eV). Scan range: m/z 50–300.

  • Causality: 70 eV EI is the universal standard for generating searchable library spectra. The hard ionization forces the cleavage of the pyridazine ring (loss of N2) and the methyl group, yielding unique fragment ions that definitively distinguish the target from unreacted chlorinated precursors.

Analytical Workflow Visualization

The following diagram maps the logical flow of the analytical system, from sample introduction to data interpretation.

GCMS_Workflow Sample Sample Prep (1 mg/mL in DCM) Inlet GC Inlet (250°C, Split 50:1) Sample->Inlet Column DB-5MS Column (Isomer Separation) Inlet->Column IonSource EI Source (70 eV Hard Ionization) Column->IonSource Analyzer Quadrupole Mass Analyzer (m/z 50-300 Scan) IonSource->Analyzer Detector Electron Multiplier (Signal Amplification) Analyzer->Detector Data Data System (Impurity Profiling & Integration) Detector->Data

Caption: GC-MS Analytical Workflow for 3-Fluoro-6-methylpyridazine Profiling

Comparative Data Analysis: Batch Evaluation

We evaluated three distinct sources of 3-fluoro-6-methylpyridazine:

  • Batch A: Premium Commercial Supplier

  • Batch B: Economy Commercial Supplier

  • Batch C: In-house Synthesized (Halex reaction from 3-chloro-6-methylpyridazine)

The quantitative results derived from the Total Ion Chromatogram (TIC) area normalization are summarized in Table 1.

Table 1: GC-MS Impurity Profiling Results
Analytical ParameterBatch A (Premium)Batch B (Economy)Batch C (In-house)Regulatory Threshold [1]
Assay (GC Area %) 99.85%97.10%98.60% 98.0%
3-Chloro-6-methylpyridazine Not Detected1.45%0.80% 0.10%
Regioisomers (e.g., 4-methyl) 0.05%0.95%0.40% 0.50%
Max Unspecified Impurity 0.10%0.50%0.20% 0.10%
Quality Assessment Approved Rejected Conditional (R&D) N/A
Mechanistic Interpretation of Batch Variations

The Danger of Batch B (Economy Supplier): Batch B exhibits a critical failure due to the presence of 1.45% 3-chloro-6-methylpyridazine. In drug development, this is a severe liability. The carbon-chlorine bond is highly reactive in downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). If Batch B is used, the chlorinated impurity will competitively react, generating downstream API impurities that are structurally analogous to the target drug, making them nearly impossible to purge via standard crystallization.

Evaluating Batch C (In-house): The in-house batch demonstrates a common artifact of the Halex fluorination process: incomplete conversion (0.80% chlorinated precursor) and minor regioisomerization (0.40%). While suitable for early-stage R&D, this batch requires an additional fractional distillation step or recrystallization of its intermediate salts before it can be utilized in GMP API manufacturing.

Conclusion: Batch A is the only viable candidate for late-stage pharmaceutical synthesis, demonstrating the necessity of high-resolution GC-MS in identifying reactive trace impurities that LC-UV methods routinely miss.

References

  • Title: Q3A(R2) Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: PubChem Compound Summary for CID 9254, Pyridazine (Utilized as the foundational physical property reference for the heterocycle class) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Comparative

Benchmarking 3-Fluoro-6-methylpyridazine: A Comparative Guide to Heterocyclic Scaffold Optimization

In modern drug discovery, the selection of an optimal heterocyclic scaffold is a critical inflection point. It dictates the molecule's physicochemical properties, metabolic fate, and target binding affinity. While standa...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the selection of an optimal heterocyclic scaffold is a critical inflection point. It dictates the molecule's physicochemical properties, metabolic fate, and target binding affinity. While standard rings like pyridine and pyrimidine are ubiquitous, the pyridazine core—characterized by adjacent nitrogen atoms—offers unique hydrogen-bonding vectors and a high localized dipole moment.

By strategically introducing a fluorine atom at the C3 position and a methyl group at the C6 position, medicinal chemists generate 3-fluoro-6-methylpyridazine . This guide provides an objective, data-driven benchmark of this specialized scaffold against traditional heterocycles, detailing the causality behind its physicochemical advantages and the self-validating protocols required to test it.

Physicochemical Benchmarking: The Causality of Substitution

To understand the utility of 3-fluoro-6-methylpyridazine, we must analyze how its substituents correct the inherent liabilities of the unsubstituted parent scaffolds.

  • pKa Modulation via Inductive Effects: Unsubstituted pyridazine is a weak base (pKa ~2.2). However, in highly optimized drug candidates, even weak basicity can lead to off-target hERG channel liabilities or poor passive permeability. The strongly electron-withdrawing fluorine atom at C3 exerts a negative inductive (-I) effect, pulling electron density away from the adjacent nitrogen. This depresses the pKa to <1.0, rendering the scaffold essentially neutral at physiological pH .

  • Lipophilicity (LogD) Tuning: Pyridazines possess a high Topological Polar Surface Area (TPSA) due to the N-N bond, often making them too polar (LogD < 0) for optimal oral absorption. The C6 methyl group provides a calculated lipophilic bump, pushing the LogD into the ideal "sweet spot" (LogD 1–3) for oral bioavailability .

  • Dipole Vectoring: The fluorine atom alters the vector of the scaffold's dipole moment. This allows the scaffold to act as a highly directional bioisostere, capable of engaging in multipolar interactions within polarized protein pockets (e.g., kinase hinge regions) without paying the desolvation penalty of a highly basic amine.

Quantitative Scaffold Comparison

The following table summarizes the benchmarked physicochemical and metabolic parameters of these scaffolds.

ScaffoldpKa (Conjugate Acid)LogD (pH 7.4)TPSA (Ų)CYP450 Oxidation Liability
Pyridine 5.20.612.9High (C2, C3, C4 positions)
Pyrimidine 1.3-0.425.8Moderate
Pyridazine 2.2-0.725.8Moderate (C3, C6 positions)
3-Fluoro-6-methylpyridazine < 1.00.825.8Low (Blocked by F; predictable at Me)

(Data represents standard medicinal chemistry benchmarks for the unsubstituted cores vs. the target substituted scaffold).

ScaffoldLogic A Pyridazine Core (High TPSA, Polar) B + 3-Fluorine (-I Effect, Blocks CYP) A->B C + 6-Methyl (Steric Shield, Lipophilic) B->C D 3-F-6-Me-Pyridazine (Optimized Bioisostere) C->D

Logical flow of physicochemical optimization from a basic core to the target scaffold.

Metabolic Stability: Engineering Predictable Clearance

A major hurdle with standard heterocycles is unpredictable Cytochrome P450 (CYP) mediated oxidation. The primary metabolic "soft spots" on aromatic heterocycles are typically adjacent to the heteroatoms.

By placing a fluorine at the 3-position, oxidative metabolism at this highly susceptible site is both sterically and electronically blocked. The C-F bond is significantly stronger than a C-H bond, resisting CYP insertion .

Conversely, the 6-methyl group serves a dual purpose. While it sterically shields the second nitrogen, it also acts as a predictable metabolic soft spot. Benzylic-like hydroxylation of this methyl group provides a clear, single-metabolite clearance pathway. This intentional design prevents the molecule from being shunted into toxic, reactive-intermediate-forming pathways (such as epoxide formation on the ring).

Experimental Protocols: Self-Validating Systems

To objectively benchmark 3-fluoro-6-methylpyridazine against other scaffolds, experimental designs must account for the extreme properties of fluorinated heterocycles.

Protocol A: pKa Determination via Capillary Electrophoresis (CE)

Causality Check: Standard potentiometric titrations fail for pKa values < 2.0 due to the buffering capacity of water at extreme pH. Capillary Electrophoresis (CE) is required because it measures the shift in electrophoretic mobility of the molecule as a function of pH, allowing accurate measurement of highly depressed pKa values.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 10.0 (e.g., phosphate, acetate, and borate systems) at a constant ionic strength (50 mM).

  • Sample Injection: Inject a 50 µM solution of the test scaffold (containing 1% DMSO as a neutral electroosmotic flow marker) hydrodynamically into a fused-silica capillary.

  • Separation: Apply a voltage of 20 kV across the capillary.

  • Detection & Calculation: Monitor UV absorbance (e.g., 254 nm). Plot the effective mobility of the scaffold against the pH of the running buffer. The inflection point of the resulting sigmoidal curve represents the exact pKa.

Protocol B: Microsomal Stability Assay (HLM)

Self-Validation Check: This protocol utilizes internal standards for precise quantification and includes high/low clearance control compounds to validate the enzymatic viability of the microsomes on the day of the assay .

  • Incubation Setup: In a 96-well plate, combine 1 µM of the test compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells.

  • Pre-warming: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the CYP-mediated reaction by adding 1 mM NADPH (cofactor).

  • Time-Course Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction well. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Preparation for Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound over time.

Workflow S1 1. Compound + HLM (37°C, pH 7.4) S2 2. Add NADPH (Initiate CYP Rxn) S1->S2 S3 3. Time-course Sampling (0, 5, 15, 30, 60 min) S2->S3 S4 4. Quench in Cold ACN (+ Internal Std) S3->S4 S5 5. LC-MS/MS Analysis (Calculate CL_int) S4->S5

Step-by-step self-validating workflow for determining intrinsic clearance via HLM assay.

Conclusion

Benchmarking 3-fluoro-6-methylpyridazine against standard heterocycles reveals it is not merely a structural novelty, but a highly engineered bioisostere. By leveraging the inductive power of fluorine and the steric/lipophilic properties of a methyl group, researchers can bypass the inherent polarity and metabolic liabilities of the pyridazine core. When integrated into a drug discovery pipeline, this scaffold reliably enhances membrane permeability, mitigates basicity-driven toxicity, and provides predictable metabolic clearance.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. URL:[Link]

  • Wermuth, C. G. (2006). "The Practice of Medicinal Chemistry." Elsevier Academic Press. URL:[Link]

  • Di, L., & Kerns, E. H. (2015). "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press. URL:[Link]

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety &amp; Operational Guide: Handling 3-Fluoro-6-methylpyridazine

As drug development increasingly relies on highly functionalized nitrogen heterocycles, compounds like 3-Fluoro-6-methylpyridazine have become critical building blocks in medicinal chemistry. However, the unique physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized nitrogen heterocycles, compounds like 3-Fluoro-6-methylpyridazine have become critical building blocks in medicinal chemistry. However, the unique physicochemical properties that make this compound synthetically valuable also impart significant occupational hazards.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistically grounded framework for the safe handling, reaction setup, and disposal of 3-Fluoro-6-methylpyridazine.

Mechanistic Hazard Assessment: The Causality of Risk

To select the appropriate Personal Protective Equipment (PPE), scientists must first understand why 3-Fluoro-6-methylpyridazine poses specific biological risks. We do not simply mandate gloves; we must address the compound's chemical reactivity with human tissue.

  • SNAr Susceptibility & Tissue Sensitization: The pyridazine core is inherently electron-deficient. The addition of a highly electron-withdrawing fluorine atom at the C3 position creates a highly electrophilic center. If exposed to unprotected skin or ocular mucosa, the compound can undergo rapid Nucleophilic Aromatic Substitution (SNAr) with biological nucleophiles (e.g., primary amines in lysine residues or thiols in cysteine). This covalent binding acts as a hapten, potentially triggering severe allergic contact dermatitis or direct chemical burns.

  • Enhanced Dermal Penetration: The C6 methyl group increases the overall lipophilicity of the molecule compared to unsubstituted pyridazine, facilitating rapid absorption through the stratum corneum.

  • Volatility and Particulate Inhalation: As a low-molecular-weight heterocycle, the compound can exhibit sublimation at ambient temperatures, creating an invisible inhalation hazard [1].

Quantitative PPE Specification Matrix

Standard laboratory attire is insufficient for handling electrophilic fluorinated heterocycles. The following table outlines the required PPE, grounded in quantitative safety metrics and material compatibility standards [2].

PPE CategoryMaterial / SpecificationQuantitative MetricMechanistic Rationale
Hand Protection (Primary) Nitrile Rubber 0.11 mm thicknessProvides baseline splash protection. Breakthrough time > 30 min for minor, incidental contact with neat powder.
Hand Protection (Secondary) Butyl Rubber or Laminate 0.30 mm thicknessRequired when handling the compound dissolved in organic solvents (e.g., DMF, DMSO), which act as dermal carriers. Breakthrough time > 480 min.
Respiratory / Engineering Fume Hood Face Velocity80 - 100 fpm (0.4 - 0.5 m/s)Captures sublimated particulates and solvent vapors. Prevents respiratory tract irritation.
Eye Protection Polycarbonate GogglesANSI Z87.1-2020 CertifiedProtects against micro-particulate aerosolization during weighing and chemical splashes during reaction setup.
Body Protection Flame-Retardant Lab Coat100% Cotton or NomexPrevents static discharge (which can ignite solvent vapors) and provides a barrier against powder adherence.

Self-Validating Operational Protocols

Every safety protocol must be a closed-loop system. You must validate the integrity of your safety measures before initiating the chemical workflow.

Protocol A: Dispensing and Reaction Setup

Step 1: Environmental & Engineering Validation

  • Action: Turn on the fume hood and lower the sash to the designated operating height.

  • Validation: Do not rely solely on the digital monitor. Tape a 2-inch strip of tissue paper to the bottom of the sash. Visually confirm that the tissue is pulled inward at a steady 45-degree angle, validating directional airflow [2].

Step 2: PPE Integrity Check

  • Action: Don standard lab attire, safety goggles, and nitrile gloves.

  • Validation: Before putting on the gloves, trap air inside them and roll the cuff to inflate the fingers. Squeeze gently to ensure there are no micro-punctures.

Step 3: Static-Free Dispensing

  • Action: 3-Fluoro-6-methylpyridazine powder can hold a static charge, causing it to "jump" from spatulas. Use an anti-static gun (Zerostat) on the weighing boat and use a grounded, stainless-steel micro-spatula.

  • Validation: Observe the powder as the spatula approaches. If the powder repels or clings aggressively to the metal, re-apply the anti-static treatment before proceeding to prevent aerosolization.

Step 4: Solvent Addition & Transfer

  • Action: If dissolving the compound in a highly penetrating solvent (e.g., DMSO), don a secondary pair of Butyl rubber gloves over your primary nitrile gloves.

  • Validation: Ensure the outer glove cuff extends over the lab coat sleeve, leaving no exposed skin at the wrist.

Chemical Waste Management and Spill Response

Fluorinated organic compounds require strict segregation to prevent environmental contamination and dangerous cross-reactions in waste carboys [1].

Protocol B: Spill Containment and Disposal

Step 1: Solid Spill Containment

  • If the neat powder is spilled inside the hood, do not sweep it dry, as this will aerosolize the electrophilic dust.

  • Lightly mist the spill with a compatible, low-volatility solvent (e.g., isopropanol) to dampen the powder.

  • Wipe up the damp powder using absorbent pads.

Step 2: Waste Segregation

  • Place all contaminated absorbent pads, weighing boats, and primary gloves into a solid waste container specifically labeled for "Halogenated Organic Solid Waste."

  • Do not mix with general non-halogenated waste, as fluorinated compounds require specific high-temperature incineration protocols to break the strong C-F bonds safely [3].

Step 3: Decontamination

  • Wash the affected fume hood surface with a mild alkaline detergent solution to neutralize any residual electrophilic compound, followed by a water wipe.

Operational Workflow Diagram

The following decision tree illustrates the critical path for handling 3-Fluoro-6-methylpyridazine based on its physical state during your experiment.

PPE_Workflow Start Start: Handling 3-Fluoro-6-methylpyridazine Hood Verify Fume Hood Velocity (80-100 fpm) Start->Hood PPE Don Core PPE: Nitrile, Goggles, Lab Coat Hood->PPE State Chemical State? PPE->State Solid Neat Solid State->Solid Powder Solution In Organic Solvent State->Solution Dissolved Weighing Use Static-Free Spatula Weigh in Enclosure Solid->Weighing Transfer Double Glove (Butyl) Use Face Shield Solution->Transfer Reaction Execute Reaction Under Inert Gas (N2/Ar) Weighing->Reaction Transfer->Reaction Waste Dispose as Halogenated Organic Waste Reaction->Waste

Workflow for PPE selection and handling of 3-Fluoro-6-methylpyridazine.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at:[Link]

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